molecular formula C9H14N4O B13067996 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one

3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one

Cat. No.: B13067996
M. Wt: 194.23 g/mol
InChI Key: QVEYBMLTSXSPLS-UHFFFAOYSA-N
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Description

3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, combining a 4-aminopyrazole moiety with an azepan-2-one (caprolactam) scaffold. The 4-aminopyrazole ring is a privileged structure in pharmaceutical research, known to be a key component in numerous biologically active molecules and serving as a critical building block for the synthesis of more complex heterocyclic systems . This compound is primarily valued as a synthetic intermediate for the development of protein kinase inhibitors. Pyrazole-containing derivatives have demonstrated potent activity against a range of therapeutically relevant kinases, including CK2, EGFR, B-Raf, and MEK, which are critical targets in oncology, particularly for non-small cell lung cancer (NSCLC) and melanoma . The structural features of this molecule—specifically, the hydrogen bond donor and acceptor capabilities of the 4-amino group and the carbonyl of the azepanone ring—allow it to act as a core scaffold that can be further elaborated to produce compounds with high binding affinity and selectivity. Its potential mechanism of action typically involves competing with ATP for binding at the active site of target kinases, thereby modulating key signaling pathways that drive cell proliferation and survival . The synthetic versatility of the pyrazole core makes it an excellent candidate for exploration through multicomponent reactions (MCRs), which are efficient strategies for generating diverse chemical libraries for high-throughput screening in the quest for new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-(4-aminopyrazol-1-yl)azepan-2-one

InChI

InChI=1S/C9H14N4O/c10-7-5-12-13(6-7)8-3-1-2-4-11-9(8)14/h5-6,8H,1-4,10H2,(H,11,14)

InChI Key

QVEYBMLTSXSPLS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C(C1)N2C=C(C=N2)N

Origin of Product

United States

Foundational & Exploratory

3-(4-amino-1H-pyrazol-1-yl)azepan-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Scaffold: 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one

Disclaimer: The specific molecule 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one is a novel chemical entity with no readily available data in public scientific literature. This guide has been constructed by deconstructing the molecule into its core components—the 4-aminopyrazole pharmacophore and the azepan-2-one (ε-caprolactam) scaffold. The following sections synthesize established principles and data from related compounds to provide a predictive and scientifically grounded framework for researchers, scientists, and drug development professionals interested in this novel chemical space.

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores with versatile scaffolds is a cornerstone of rational drug design. The pyrazole ring system is a well-established "privileged structure" due to its presence in numerous biologically active compounds, including 14 marketed drugs.[1] Specifically, the aminopyrazole moiety has emerged as a critical hinge-binding element in a multitude of kinase inhibitors, demonstrating broad therapeutic potential in oncology and immunology.[1][2]

Concurrently, seven-membered nitrogen-containing heterocycles, such as azepanes, offer unique three-dimensional diversity and conformational flexibility, which can be exploited to achieve optimal interactions with biological targets and fine-tune pharmacokinetic properties.[3][4] The azepan-2-one (ε-caprolactam) structure can be viewed as a saturated, sp³-rich bioisostere of the phenyl ring, a common but often metabolically labile component of many kinase inhibitors.[5][6] Replacing a flat aromatic ring with a three-dimensional, conformationally flexible lactam can lead to significant improvements in aqueous solubility, metabolic stability, and overall developability.[6]

This guide explores the conceptual framework for 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one , a novel hybrid molecule that marries the potent, target-engaging capabilities of 4-aminopyrazole with the favorable physicochemical properties of the azepan-2-one scaffold. We will delve into the established chemistry of these components, propose a viable synthetic pathway, predict key properties, and outline experimental protocols for synthesis and evaluation.

Part 1: The 4-Aminopyrazole Core - A Pharmacophore of Interest

The 4-aminopyrazole moiety is a versatile and highly valuable building block in drug discovery.[7] Its utility stems from a unique electronic and structural arrangement that allows it to act as an effective "hinge-binder" in the ATP-binding pocket of many protein kinases.

Chemical Properties and Reactivity

Aminopyrazoles are aromatic heterocycles that exhibit prototropic tautomerism. The amino group at the C4 position enhances the electron density of the ring and can participate in crucial hydrogen-bonding interactions with protein residues. The synthesis of 4-aminopyrazoles is well-documented and can be achieved through several routes, most commonly via the reduction of a 4-nitro, 4-nitroso, or 4-azopyrazole precursor.[8] Alternative methods include the Knorr pyrazole synthesis or multicomponent reactions.[9][10]

Established Biological Significance

The true value of the 4-aminopyrazole core lies in its proven biological activity. It is a cornerstone of numerous potent and selective kinase inhibitors.

  • Janus Kinase (JAK) Inhibition: A wide range of 4-aminopyrazole derivatives have been synthesized and shown to be potent inhibitors of JAK family kinases (JAK1, JAK2, JAK3), which are critical targets for treating cancers and inflammatory diseases.[11][12] For instance, certain derivatives exhibit IC₅₀ values in the low nanomolar range against JAK2 and JAK3.[11]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: The 5-aminopyrazole 4-carboxamide scaffold, a close isomer of the 4-aminopyrazole core, was developed as a bioisosteric replacement for the 4-aminopyrazolopyrimidine scaffold found in first-generation BTK inhibitors, leading to potent and selective new drug candidates.[13]

  • Other Kinase Targets: This scaffold has also been successfully incorporated into inhibitors for Fibroblast Growth Factor Receptors (FGFR), demonstrating activity against both wild-type and resistance-conferring gatekeeper mutant enzymes.[2]

  • Broad Bioactivity: Beyond kinase inhibition, various 4-aminopyrazole derivatives have demonstrated antibacterial, antimycotic, analgesic, and antioxidant properties, highlighting the scaffold's versatility.[1][10]

Part 2: The Azepan-2-one Scaffold - A Versatile Lactam

Azepan-2-one, commonly known as ε-caprolactam, is a seven-membered cyclic amide. While its primary industrial application is the production of Nylon-6 polymer, its saturated counterpart, the azepane ring, is increasingly recognized as a valuable scaffold in medicinal chemistry.[3]

Physicochemical Properties

Caprolactam is a white, hygroscopic crystalline solid with high solubility in water and various organic solvents. Its seven-membered ring is non-planar and conformationally flexible, a key attribute for drug design.[4]

PropertyValueReference(s)
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
Melting Point69–71 °C
Boiling Point270 °C
Water SolubilityHigh (approx. 500 g/100 mL)
Role in Medicinal Chemistry

The incorporation of azepane and its derivatives into drug candidates leverages its unique structural features:

  • Scaffold Hopping & Bioisosterism: The azepane ring can serve as an sp³-rich, three-dimensional bioisostere for planar aromatic rings like benzene. This substitution can disrupt planarity, improve solubility, and alter metabolic profiles, often mitigating issues associated with aromatic ring oxidation.[6]

  • Conformational Flexibility: The non-planar azepane ring can adopt multiple low-energy conformations, allowing a molecule to better adapt its shape to fit complex binding pockets on biological targets.[4]

  • Vectorial Exit Points: The ring provides multiple positions for substitution, allowing chemists to project functional groups into different regions of a binding site to enhance potency and selectivity.

  • Proven Applications: Azepane derivatives have been successfully developed as potent inhibitors of Protein Kinase B (PKB/Akt) and as broad-spectrum chemokine inhibitors for treating inflammation.[12]

Part 3: Proposed Synthesis and Physicochemical Properties

A plausible and robust synthetic route to the target molecule 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one (IV) can be conceptualized through a four-step sequence starting from commercially available ε-caprolactam. This strategy hinges on the nucleophilic substitution of a halogenated lactam intermediate with a protected aminopyrazole precursor.

Proposed Synthetic Workflow

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Nitro Group Reduction A Azepan-2-one B 3-Bromoazepan-2-one (I) A->B  NBS, Radical Initiator (AIBN) D 3-(4-Nitro-1H-pyrazol-1-yl)azepan-2-one (II) B->D  K₂CO₃, DMSO C 4-Nitro-1H-pyrazole C->D E 3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one (III) (Target Molecule) D->E  H₂, Pd/C, MeOH

Caption: Proposed synthetic route to the target molecule.

Detailed Synthetic Protocol (Hypothetical)
  • Synthesis of 3-Bromoazepan-2-one (I):

    • To a solution of ε-caprolactam (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • Purify the crude product via column chromatography to yield 3-bromoazepan-2-one. This α-halogenation of lactams is a standard transformation.

  • Synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)azepan-2-one (II):

    • Dissolve 4-nitro-1H-pyrazole (1.0 eq) and 3-bromoazepan-2-one (I) (1.0 eq) in a polar aprotic solvent such as DMSO.

    • Add a mild base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.

    • Heat the reaction to 80-100 °C and stir for 12-24 hours. The N-alkylation of pyrazoles is highly dependent on steric and electronic factors; this reaction will likely produce a mixture of N1 and N2 alkylated isomers. The N1 isomer is often favored with 3-substituted pyrazoles under these conditions.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude material by column chromatography to separate the desired N1-regioisomer (II).

  • Synthesis of 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one (III):

    • Dissolve the nitro-intermediate (II) (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until completion.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one (III).

Predicted Physicochemical Properties

The following properties for the target molecule have been calculated using computational models.

PropertyPredicted ValueSignificance
Molecular FormulaC₉H₁₃N₅O-
Molecular Weight207.24 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP~0.5Indicates a balance between hydrophilicity and lipophilicity, favorable for drug absorption.
H-Bond Donors2 (amine NH₂, lactam NH)Provides potential for strong interactions with target proteins.
H-Bond Acceptors4 (pyrazol N, lactam C=O)Provides potential for strong interactions with target proteins.
Rotatable Bonds1Low number suggests a relatively constrained conformation, which can be favorable for binding affinity.

Part 4: Postulated Biological Activity and Mechanism of Action

Based on the extensive precedent for 4-aminopyrazole-containing compounds, the primary hypothesized biological activity for 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one is the inhibition of protein kinases.

Hypothesis: ATP-Competitive Kinase Inhibition

The 4-aminopyrazole core is an excellent mimic of the adenine portion of ATP. It is postulated that this molecule will function as a Type I ATP-competitive kinase inhibitor . The mechanism involves the molecule entering the ATP binding cleft of a kinase and forming key hydrogen bonds with the "hinge" region of the protein, which connects the N- and C-lobes.

  • The pyrazole N2 atom can act as a hydrogen bond acceptor.

  • The C4-amino group can act as a hydrogen bond donor.

These interactions occupy the space normally taken by ATP, preventing the kinase from binding its substrate and catalyzing the phosphotransfer reaction, thereby inhibiting its downstream signaling. The azepan-2-one moiety would likely occupy the solvent-exposed region of the binding pocket, where its properties can influence solubility and cell permeability without disrupting the core hinge-binding interaction.

Caption: Hypothesized binding mode as a Type I Kinase Inhibitor.

Part 5: Standard Experimental Protocols

Protocol 1: Structural Characterization via NMR and MS

Objective: To confirm the chemical structure and purity of the synthesized compound III.

Methodology:

  • Sample Preparation:

    • For ¹H and ¹³C NMR: Dissolve 5-10 mg of the final compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For Mass Spectrometry (MS): Prepare a ~1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization (ESI).

  • ¹H NMR Spectroscopy:

    • Acquire a proton spectrum on a 400 MHz (or higher) spectrometer.

    • Expected Signals: Look for characteristic signals corresponding to the azepan-2-one ring protons (a series of multiplets in the aliphatic region), the pyrazole C3-H and C5-H protons (singlets or doublets in the aromatic region), the exocyclic amine (-NH₂) protons (a broad singlet), and the lactam N-H proton (a broad singlet or triplet).

    • Integrate all peaks to confirm proton counts.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon spectrum.

    • Expected Signals: Identify the lactam carbonyl carbon (~170-180 ppm), the pyrazole ring carbons (~100-150 ppm), and the aliphatic carbons of the azepan-2-one ring (~20-60 ppm).

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

    • Determine the exact mass of the protonated molecule [M+H]⁺.

    • Confirm that the measured mass is within 5 ppm of the calculated theoretical mass for C₉H₁₄N₅O⁺.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the inhibitory potency (IC₅₀) of the compound against a target kinase (e.g., JAK2).

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the target kinase (e.g., recombinant human JAK2) and its specific peptide substrate in kinase reaction buffer.

    • Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer to create 2X compound solutions. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the 2X compound solution to each well. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ATP Depletion Measurement:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The conceptual molecule 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. By combining the validated hinge-binding 4-aminopyrazole pharmacophore with a conformationally flexible and metabolically robust azepan-2-one scaffold, this design strategy aims to create drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The proposed synthetic route is grounded in established chemical transformations, and the outlined experimental protocols provide a clear path for the synthesis, characterization, and biological evaluation of this and related molecules. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

  • Exploring the Properties and Uses of Caprolactam (CAS 105-60-2). (2025, October 20). APIChem.
  • Zhang, Y., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2660-2672.
  • Wikipedia contributors. (2024). Caprolactam. Wikipedia, The Free Encyclopedia.
  • StudyGuides.com. (n.d.). Caprolactam (Chemical) – Study Guide.
  • Wang, X., et al. (2017). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1053-1058.
  • Burgart, Y. V., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry, 208, 112768.
  • Bollu, V. R., & Sharma, G. V. (2020). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction conditions.
  • Cheshire, D. R., et al. (2009). Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine. Synfacts, 2009(08), 0835.
  • U.S. Environmental Protection Agency. (n.d.). Caprolactam Properties. CompTox Chemicals Dashboard.
  • Wang, X., et al. (2016). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Organic & Biomolecular Chemistry, 14(36), 8463-8467.
  • Agafonova, N. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7780.
  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • ChemicalBook. (n.d.). Caprolactam CAS#: 105-60-2.
  • Burgart, Y. V., et al. (2020).
  • Burgart, Y. V., et al. (2021). Biologically active 4‐aminopyrazole derivatives.
  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3741.
  • Lou, Y., et al. (2015). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 6(8), 923-928.
  • Kalp, M., et al. (2017).
  • Chem-Impex. (n.d.). 4-Amino-1H-pyrazole.
  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
  • Weisberg, E., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(11), 2217-2224.
  • Subbaiah, M. A. M., & Meanwell, N. A. (2021).
  • Burgart, Y. V., et al. (2021). The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes.
  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
  • Chuang, C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • PharmaBlock. (n.d.). Aliphatic Rings as Bioisosteres of Phenyl Ring. Building Blocks.
  • Hassaneen, H. M. E. (2004). New Approach to 4‐ and 5‐Aminopyrazole Derivatives.
  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128.
  • Mah, R., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(5), 1349-1352.
  • Sharma, V., & Kumar, V. (2021). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. RSC Advances, 11(10), 5569-5595.
  • BenchChem. (n.d.). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025, June 11).
  • Sharma, V., & Kumar, V. (2021). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. RSC Advances.

Sources

The Aminopyrazole Moiety: A Cornerstone of ATP-Competitive Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aminopyrazole scaffold has solidified its position as a "privileged" structure in the realm of medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its remarkable versatility allows it to serve as a highly effective hinge-binding motif, forming key hydrogen bond interactions within the ATP-binding pocket of a wide array of protein kinases. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of the aminopyrazole moiety in kinase inhibition. We will delve into the structural intricacies of its interactions, dissect structure-activity relationships (SAR), and examine its application in the development of both selective and multi-targeted kinase inhibitors. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the characterization of aminopyrazole-based inhibitors, from initial biochemical screening to cellular target engagement and structural elucidation.

The Kinase Hinge Region: The Gatekeeper of Catalytic Activity

Protein kinases, a vast family of enzymes crucial for cellular signaling, all share a structurally conserved ATP-binding pocket. Within this pocket lies the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region is paramount for the binding of the adenine moiety of ATP. Consequently, the hinge region has become a prime target for the design of small molecule inhibitors that compete with ATP for binding, thereby blocking the kinase's catalytic activity. The effectiveness of an ATP-competitive inhibitor is largely dictated by its ability to form stable and specific interactions with the backbone of the hinge region, primarily through hydrogen bonds.

The Aminopyrazole Scaffold: A Master Key for the Kinase Hinge

The aminopyrazole core, a five-membered aromatic heterocycle bearing an amino group, has proven to be an exceptional scaffold for engaging the kinase hinge. Its key attributes include:

  • Hydrogen Bonding Prowess: The arrangement of nitrogen atoms and the exocyclic amino group within the pyrazole ring allows for the formation of multiple, well-defined hydrogen bonds with the kinase hinge. Typically, the pyrazole ring nitrogen acts as a hydrogen bond acceptor, while the amino group and a ring NH act as hydrogen bond donors, mimicking the interactions of the adenine base of ATP.[1][2]

  • Structural Rigidity and Planarity: The aromatic and planar nature of the pyrazole ring provides a rigid framework that can be appropriately oriented within the ATP-binding site to maximize interactions. This rigidity minimizes the entropic penalty upon binding, contributing to higher affinity.[3]

  • Tunable Substitution Patterns: The aminopyrazole core offers multiple positions for substitution (the pyrazole ring nitrogens and the remaining carbon atoms), allowing for fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.[4][5]

Isomeric Variations and Their Impact on Binding

The position of the amino group on the pyrazole ring significantly influences the binding mode and resulting biological activity.

  • 3-Aminopyrazoles: This isomer is a widely employed hinge-binding motif. The 3-amino group and the adjacent ring nitrogen (N2) can form a bidentate hydrogen bond interaction with the kinase hinge, a pattern observed in inhibitors of Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs).[2][6]

  • 4-Aminopyrazoles: Derivatives of this scaffold have been successfully developed as potent inhibitors of kinases such as the Aurora kinases and Janus kinases (JAKs).[3][4] The 4-amino group and a ring nitrogen can participate in crucial hydrogen bonding with the hinge region.

  • 5-Aminopyrazoles: This scaffold has been explored in the design of inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs).[5] The positioning of the amino group allows for a distinct hydrogen bonding pattern with the kinase hinge.

Mechanism of Action: Type I vs. Type II Inhibition

Aminopyrazole-based inhibitors predominantly act as Type I kinase inhibitors .[7] This means they bind to the active conformation of the kinase, where the DFG (Asp-Phe-Gly) motif in the activation loop is in the "in" conformation ("DFG-in").[7][8][9] Type I inhibitors directly compete with ATP for binding to the active enzyme.

While less common, the aminopyrazole scaffold can be incorporated into larger molecules that act as Type II inhibitors . These inhibitors bind to the inactive "DFG-out" conformation of the kinase, accessing a hydrophobic pocket adjacent to the ATP-binding site that is only available in this inactive state.[7][8] This mode of inhibition can often lead to higher selectivity.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective aminopyrazole-based kinase inhibitors heavily relies on understanding the structure-activity relationships. Key SAR insights include:

  • Hinge-Binding Moiety: The core aminopyrazole is often the primary determinant of hinge interaction. Modifications to the amino group or the pyrazole ring can modulate binding affinity and selectivity.[2]

  • Solvent-Exposed Region: Substituents on the aminopyrazole scaffold that extend towards the solvent-exposed region of the ATP-binding pocket can be modified to improve solubility and other pharmacokinetic properties without significantly impacting potency.

  • Hydrophobic Pockets: Appending hydrophobic groups to the aminopyrazole core can allow the inhibitor to access and occupy nearby hydrophobic pockets within the ATP-binding site, significantly enhancing potency and selectivity.[10][11] For example, in the development of JNK3 inhibitors, the addition of specific side chains to the aminopyrazole scaffold led to greatly improved isoform selectivity over JNK1.[10]

Case Studies: Prominent Aminopyrazole-Based Kinase Inhibitors

The versatility of the aminopyrazole scaffold is evident in the numerous inhibitors that have progressed into clinical trials and even received FDA approval.

InhibitorTarget Kinase(s)Therapeutic AreaKey Features
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia VeraA 4-aminopyrazole derivative that effectively inhibits the JAK-STAT signaling pathway.[7]
Tozasertib Aurora KinasesOncologyA 3-aminopyrazole-containing compound that shows potent inhibition of Aurora kinases.[2]
AT7519 Multi-CDK inhibitorOncologyA multi-targeted inhibitor with an aminopyrazole core that shows activity against several CDKs.
Golidocitinib JAK1T-cell lymphomaA highly selective JAK1 inhibitor with an aminopyrazole moiety.[12]

Experimental Workflows for Characterization

The robust characterization of aminopyrazole-based kinase inhibitors requires a multi-faceted experimental approach.

Biochemical Kinase Inhibition Assay

This is the initial step to determine the in vitro potency of an inhibitor against its target kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase and Substrate C Incubate Kinase with Inhibitor A->C B Serially Dilute Inhibitor B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Detect Signal (e.g., Fluorescence, Luminescence) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Step-by-Step Protocol: NanoBRET™ Target Engagement Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • After 24 hours, harvest and resuspend the cells.

  • Assay Setup:

    • Dispense the transfected cells into a white, 96-well assay plate.

    • Add the aminopyrazole inhibitor at various concentrations.

    • Add the cell-permeable NanoBRET™ fluorescent tracer. [13] * Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • BRET Measurement:

    • Add the Nano-Glo® substrate to all wells.

    • Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm) using a BRET-enabled plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • The BRET ratio will decrease as the inhibitor displaces the tracer from the NanoLuc®-kinase fusion protein.

    • Plot the BRET ratio against the inhibitor concentration to determine the cellular IC₅₀.

X-ray Crystallography for Structural Elucidation

Determining the co-crystal structure of the aminopyrazole inhibitor bound to its target kinase provides invaluable atomic-level insights into the binding mode and guides further structure-based drug design. [10][14][15] Workflow: X-ray Crystallography of Kinase-Inhibitor Complex

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis A Express and Purify Kinase Protein B Incubate Kinase with Excess Inhibitor A->B C Set up Crystallization Trials (Vapor Diffusion) B->C D Optimize Crystal Growth C->D E Cryo-protect and Flash-cool Crystal D->E F Collect X-ray Diffraction Data E->F G Solve and Refine the Structure F->G

Caption: Workflow for determining the co-crystal structure of a kinase-inhibitor complex.

Step-by-Step Protocol: Co-crystallization and Structure Determination

  • Protein Expression and Purification:

    • Express the kinase domain in a suitable expression system (e.g., E. coli or insect cells).

    • Purify the protein to high homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

  • Complex Formation:

    • Concentrate the purified kinase to a suitable concentration (e.g., 5-10 mg/mL).

    • Add the aminopyrazole inhibitor in molar excess (e.g., 5-10 fold) to ensure saturation of the binding site.

    • Incubate the mixture to allow for complex formation.

  • Crystallization:

    • Screen for crystallization conditions using commercially available or in-house screens via vapor diffusion (hanging drop or sitting drop).

    • Optimize the conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with a known kinase structure as a search model.

    • Build the inhibitor into the electron density and refine the structure to obtain a high-resolution model of the kinase-inhibitor complex.

Signaling Pathway Context: Inhibition of the JAK-STAT Pathway

To illustrate the cellular impact of an aminopyrazole-based inhibitor, consider the inhibition of the JAK-STAT pathway, which is often dysregulated in inflammatory diseases and cancers. Ruxolitinib, an FDA-approved JAK1/2 inhibitor, exemplifies this.

JAK-STAT Signaling Pathway and Inhibition by an Aminopyrazole Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Gene Target Gene Expression STAT_dimer->Gene Translocates to Nucleus and Activates Inhibitor Aminopyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Caption: Simplified diagram of the JAK-STAT signaling pathway and its inhibition by an aminopyrazole-based inhibitor.

Conclusion

The aminopyrazole moiety stands as a testament to the power of privileged scaffolds in modern drug discovery. Its ability to effectively mimic the hinge-binding interactions of ATP has led to the development of a multitude of potent and selective kinase inhibitors with significant therapeutic impact. A thorough understanding of its structure-activity relationships, coupled with robust experimental validation using biochemical, cellular, and structural biology techniques, is essential for harnessing the full potential of this remarkable pharmacophore. As our knowledge of the kinome continues to expand, the aminopyrazole scaffold will undoubtedly remain a cornerstone of innovative kinase inhibitor design for years to come.

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery. [Link]

  • 2.8. Kinase inhibition profile assay. Bio-protocol. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology. [Link]

  • EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • DOT Language. Graphviz. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition. [Link]

  • X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. Journal of Medicinal Chemistry. [Link]

  • How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]

  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). University of California, Irvine.
  • How Ligands Interact with the Kinase Hinge. ResearchGate. [Link]

  • Table 1. List of Protein Kinase Inhibitors approved by FDA. Zenodo. [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Pharmaceutics. [Link]

Sources

An In-Depth Technical Guide to p38 MAPK Pathway: Downstream Targets and the Potential of Azepan-2-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, playing a pivotal role in a multitude of physiological and pathological processes. Its dysregulation is implicated in a wide array of human diseases, including inflammatory disorders, cancer, and neurodegenerative conditions, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the p38 MAPK signaling cascade, from its activation mechanisms to its diverse downstream targets. Furthermore, we explore the landscape of p38 MAPK inhibition, with a specific focus on the potential of the azepan-2-one scaffold as a basis for novel inhibitor development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the p38 MAPK pathway and the strategies for its therapeutic modulation.

The p38 MAPK Signaling Cascade: A Central Stress-Response Hub

The p38 MAPK pathway is a highly conserved signaling module that translates a wide range of extracellular stimuli into specific cellular responses.[1][2][3] These stimuli are often related to cellular stress and inflammation and include cytokines (e.g., TNF-α, IL-1β), growth factors, and environmental insults such as osmotic shock, ultraviolet light, and oxidative stress.[4] There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most extensively studied.[1][5]

Activation Mechanisms: Canonical and Non-Canonical Routes

The activation of p38 MAPK is a tightly regulated process, primarily occurring through a three-tiered kinase cascade.[6][7]

  • Canonical Activation: This process is initiated by the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1, ASK1, or MEKKs.[6][8] These MAPKKKs then phosphorylate and activate a MAP Kinase Kinase (MAPKK), predominantly MKK3 and MKK6, which are specific activators of p38 MAPK.[1][9] MKK4 can also contribute to p38 activation in response to certain stimuli like UV radiation.[9] Finally, the activated MAPKKs dually phosphorylate p38 MAPK on conserved threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to its full enzymatic activity.[5][10]

  • Non-Canonical Activation: In addition to the canonical cascade, p38α can be activated through alternative mechanisms.[1][2] For instance, T-cell receptor (TCR) stimulation can lead to the phosphorylation of Tyr323 on p38α, promoting its autophosphorylation and activation.[1] Furthermore, the binding of the scaffold protein TAB1 can also induce p38α autophosphorylation independently of MAPKKs.[1][2]

Regulation and Deactivation

The duration and intensity of p38 MAPK signaling are critical for determining the cellular outcome.[6] Consequently, its activity is tightly controlled by various phosphatases that dephosphorylate the activated kinase. These include serine/threonine phosphatases like PP2C and dual-specificity phosphatases (DUSPs) such as MKP-1, which provide a negative feedback loop to terminate the signal.[1][6]

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Cellular Responses cluster_regulation Regulation stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1, MEKKs) stress->MAPKKK cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK (p38α, β, γ, δ) MAPKK->p38 phosphorylates (Thr180/Tyr182) kinases Protein Kinases (MAPKAPK2, MSK1/2) p38->kinases phosphorylates transcription Transcription Factors (ATF-2, MEF2C, p53) p38->transcription phosphorylates phosphatases Phosphatases (e.g., DUSPs, PP2C) p38->phosphatases dephosphorylates inflammation Inflammation kinases->inflammation transcription->inflammation apoptosis Apoptosis transcription->apoptosis cell_cycle Cell Cycle Arrest transcription->cell_cycle

Figure 1: Simplified p38 MAPK Signaling Pathway.

Key Downstream Targets of the p38 MAPK Pathway

Once activated, p38 MAPK translocates to the nucleus and other cellular compartments where it phosphorylates a diverse array of substrates, thereby orchestrating a wide range of cellular responses.[1][6] These targets can be broadly categorized into protein kinases and transcription factors.

Protein Kinase Substrates

Activated p38 MAPK can phosphorylate and activate several other protein kinases, amplifying and diversifying the downstream signal.

  • MAPK-Activated Protein Kinase 2 (MAPKAPK2 or MK2): A primary and well-characterized substrate of p38α and p38β.[1][8] Once activated, MK2 plays a crucial role in regulating the stability and translation of mRNAs encoding pro-inflammatory cytokines like TNF-α.[1] It also phosphorylates substrates such as the small heat shock protein 27 (HSP27), which is involved in cytoskeletal organization.[1]

  • Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2): These kinases are activated by both the p38 and ERK MAPK pathways and are involved in the phosphorylation of transcription factors like CREB and histone H3, thereby regulating gene expression.[1]

Transcription Factor Substrates

A major function of p38 MAPK is the regulation of gene expression through the direct phosphorylation and activation of numerous transcription factors.

  • Activating Transcription Factor 2 (ATF-2): Phosphorylation of ATF-2 by p38 MAPK enhances its transcriptional activity, leading to the expression of genes involved in stress responses and apoptosis.[1]

  • Myocyte Enhancer Factor 2 (MEF2): p38α and p38β phosphorylate and activate MEF2 family members, which are important for muscle cell differentiation.[6]

  • p53: The tumor suppressor p53 is a substrate of p38 MAPK, and its phosphorylation can contribute to cell cycle arrest and apoptosis in response to cellular stress.[4][11]

  • Other Transcription Factors: p38 MAPK also regulates the activity of several other transcription factors, including CHOP, STAT1, and Max/Myc complexes, further highlighting its central role in cellular regulation.[4][8][11]

Downstream TargetTarget TypeKey Functions
MAPKAPK2 (MK2) Protein KinaseRegulates mRNA stability of pro-inflammatory cytokines (e.g., TNF-α), phosphorylates HSP27.[1]
MSK1/2 Protein KinasePhosphorylates CREB and histone H3, involved in gene transcription.[1]
ATF-2 Transcription FactorUpregulates genes involved in stress responses and apoptosis.[1]
MEF2C Transcription FactorPlays a role in myoblast differentiation.[6]
p53 Transcription FactorMediates cell cycle arrest and apoptosis.[4][11]
HSP27 Chaperone ProteinInvolved in cytoskeletal rearrangement and protection against stress-induced damage.[1]
CREB Transcription FactorIndirectly activated via MSK1, regulates genes involved in survival and inflammation.[8]
CHOP Transcription FactorInvolved in endoplasmic reticulum stress-induced apoptosis.[1][4][11]

Table 1: Key Downstream Targets of the p38 MAPK Pathway and Their Functions.

Therapeutic Inhibition of p38 MAPK: Challenges and Opportunities

Given its central role in inflammation and other disease processes, the p38 MAPK pathway is an attractive target for therapeutic intervention.[3][12][13] Small molecule inhibitors that target p38 kinases can block the downstream signaling cascade and have shown promise in preclinical models of various diseases.[3] Most p38 MAPK inhibitors are ATP-competitive and bind to the ATP-binding pocket of the enzyme.[3][13]

However, the clinical development of p38 MAPK inhibitors has been challenging, with issues of toxicity and lack of efficacy in some trials.[] This may be due to the ubiquitous expression of p38 isoforms and their diverse physiological roles.[] Therefore, there is a continued need for the development of novel, potent, and selective p38 MAPK inhibitors with improved therapeutic windows.

The Azepan-2-one Scaffold: A Potential Starting Point for Novel Kinase Inhibitors

The azepan-2-one, also known as caprolactam, is a seven-membered lactam ring structure. While direct inhibitors of p38 MAPK based on a simple azepan-2-one core are not extensively documented in the scientific literature, the azepane scaffold has shown promise in the development of inhibitors for other kinases. For instance, novel azepane derivatives have been successfully developed as potent inhibitors of Protein Kinase B (PKB/Akt).[15][16]

Furthermore, derivatives of azepan-2-one have demonstrated relevant biological activities. For example, 3-(acylamino)azepan-2-ones have been identified as broad-spectrum chemokine inhibitors with potent anti-inflammatory effects in vivo, a downstream consequence of p38 MAPK pathway modulation.[17] Additionally, novel isolongifolenone-based caprolactam derivatives have been synthesized and shown to possess anticancer activity by inducing apoptosis and autophagy through the p53/mTOR pathway, which has known crosstalk with p38 MAPK signaling.[18]

These findings suggest that the azepan-2-one scaffold could serve as a valuable starting point for the design and synthesis of novel p38 MAPK inhibitors. Its chemical tractability and the demonstrated biological activity of its derivatives in related pathways provide a strong rationale for its exploration in this context. Structure-activity relationship (SAR) studies would be crucial to optimize the potency and selectivity of such compounds for the p38 MAPK isoforms.

Experimental Protocols for Studying p38 MAPK Pathway

The following protocols provide standardized methods for investigating the activity of the p38 MAPK pathway and the efficacy of potential inhibitors.

In Vitro p38 MAPK Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified, active p38 MAPK.

Materials:

  • Active recombinant p38α MAPK enzyme

  • ATF-2 fusion protein (substrate)

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)[19]

  • ATP solution

  • Test compound (e.g., azepan-2-one derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., SB203580)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit or similar detection system

Procedure:

  • Prepare Reagents: Dilute the active p38α enzyme, ATF-2 substrate, and ATP to their final working concentrations in Kinase Assay Buffer.[20] Prepare serial dilutions of the test compound and the positive control inhibitor.

  • Kinase Reaction:

    • Add 1 µL of the test compound or control to the wells of a 384-well plate.

    • Add 2 µL of the diluted p38α enzyme and incubate for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the reaction for 60 minutes at room temperature.[20]

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a luminescent-based assay system like ADP-Glo™, following the manufacturer's instructions.[20]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of p38 MAPK Activation

This method is used to detect the phosphorylation status of p38 MAPK and its downstream targets in cell lysates, providing a measure of pathway activation in a cellular context.

Materials:

  • Cell culture reagents

  • Stimulus (e.g., anisomycin, UV radiation, or TNF-α)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-ATF-2 (Thr71), anti-total ATF-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Pre-treat the cells with the test compound or vehicle (DMSO) for a specified time.

    • Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal to determine the relative level of protein phosphorylation.

experimental_workflow cluster_screening Inhibitor Screening & Validation in_vitro In Vitro Kinase Assay (IC50 Determination) cell_based Cell-Based Assay (Western Blot for p-p38) in_vitro->cell_based Hits functional Functional Cellular Assays (e.g., Cytokine Release) cell_based->functional Confirmed Hits sar Structure-Activity Relationship (SAR) Studies functional->sar Active Compounds lead_optimization Lead Optimization sar->lead_optimization Optimized Leads

Figure 2: General Experimental Workflow for p38 MAPK Inhibitor Discovery.

Conclusion and Future Perspectives

The p38 MAPK signaling pathway remains a critical area of research due to its integral role in a wide range of cellular processes and its association with numerous diseases. A thorough understanding of its downstream targets and regulatory mechanisms is essential for the development of effective therapeutic strategies. While the clinical development of p38 MAPK inhibitors has faced hurdles, the potential therapeutic benefits continue to drive the search for novel chemical scaffolds. The azepan-2-one moiety, with its demonstrated utility in the design of other kinase inhibitors and the anti-inflammatory and anti-cancer properties of its derivatives, represents a promising, yet underexplored, avenue for the development of next-generation p38 MAPK inhibitors. Future research should focus on the rational design and synthesis of azepan-2-one-based libraries and their systematic evaluation in both biochemical and cellular assays to unlock their full therapeutic potential.

References

  • p38 MAPK Signaling Review. (n.d.). Assay Genie. Retrieved February 17, 2026, from [Link]

  • Lu, Y., et al. (2003). Mechanism of p38 MAP kinase activation in vivo. PMC. Retrieved February 17, 2026, from [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases. CORE. Retrieved February 17, 2026, from [Link]

  • P38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 17, 2026, from [Link]

  • What are p38 MAPK inhibitors and how do they work? (2024). Protheragen. Retrieved February 17, 2026, from [Link]

  • Koul, H. K., Pal, M., & Koul, S. (2013). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. PMC. Retrieved February 17, 2026, from [Link]

  • p38 MAPK Signaling Pathway. (n.d.). Sino Biological. Retrieved February 17, 2026, from [Link]

  • Breitenstein, W., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. Retrieved February 17, 2026, from [Link]

  • The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells. (2004). PMC. Retrieved February 17, 2026, from [Link]

  • Phospho-p38 MAPK Pathway Sampler Kit. (n.d.). Elabscience. Retrieved February 17, 2026, from [Link]

  • Zhang, Y., et al. (2023). Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway. PMC. Retrieved February 17, 2026, from [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Retrieved February 17, 2026, from [Link]

  • He, W., et al. (2005). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. PubMed. Retrieved February 17, 2026, from [Link]

  • Denny, W. A. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed. Retrieved February 17, 2026, from [Link]

  • Ioven, V., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. Retrieved February 17, 2026, from [Link]

  • Lee, J. K., & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC. Retrieved February 17, 2026, from [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). PubMed. Retrieved February 17, 2026, from [Link]

  • Witulski, B., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. PMC. Retrieved February 17, 2026, from [Link]

  • N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. (2002). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Belyanskaya, S. L., et al. (2017). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm. Retrieved February 17, 2026, from [Link]

  • Carbone, A., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Retrieved February 17, 2026, from [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one , represents a specialized heterocyclic scaffold, likely serving as a "hinge-binding" mimetic or a solvent-exposed warhead attachment point in kinase inhibitor design (e.g., JAK/STAT pathway modulators).

The synthesis challenges lie in the regioselective N-alkylation of the pyrazole ring and the preservation of the lactam integrity during the nitro-reduction phase. This protocol utilizes a convergent Displacement-Reduction strategy , selected for its scalability and avoidance of complex ring-closing steps on the azepanone core.

Retrosynthetic Logic

The most robust disconnection is at the C(azepan)-N(pyrazole) bond.

  • Step 1 (C-N Bond Formation): Nucleophilic substitution (

    
    ) of an 
    
    
    
    -halo-lactam by 4-nitropyrazole.
  • Step 2 (Functionalization): Chemoselective reduction of the nitro group to the primary amine.

Reaction Scheme Visualization

SynthesisPath SM1 3-Bromo-ε-caprolactam (CAS: 1708-07-2) INT Intermediate 1: 3-(4-nitro-1H-pyrazol-1-yl)azepan-2-one SM1->INT K2CO3, DMF 60°C, 12h (SN2 Displacement) SM2 4-Nitro-1H-pyrazole (CAS: 2075-46-9) SM2->INT PROD Target Product: 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one INT->PROD H2 (1 atm), 10% Pd/C MeOH, RT (Hydrogenation)

Figure 1: Two-step convergent synthesis route. The pathway prioritizes the use of commercially available 3-bromo-ε-caprolactam to avoid the low-yielding Schmidt rearrangement of cyclohexanone derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-nitro-1H-pyrazol-1-yl)azepan-2-one

Objective: Regioselective N1-alkylation of 4-nitropyrazole using 3-bromo-ε-caprolactam.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
3-Bromo-ε-caprolactam 206.081.010.30 g (50 mmol)Electrophile
4-Nitro-1H-pyrazole 113.071.16.22 g (55 mmol)Nucleophile
Potassium Carbonate (

)
138.211.510.37 g (75 mmol)Base
DMF (Anhydrous) --100 mLSolvent

Procedure:

  • Setup: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge 4-Nitro-1H-pyrazole (6.22 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
     (10.37 g) in a single portion. Stir at Room Temperature (RT) for 30 minutes to facilitate deprotonation of the pyrazole (
    
    
    
    ).
  • Addition: Add 3-Bromo-ε-caprolactam (10.30 g) portion-wise or as a solution in minimal DMF.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The bromide starting material should be consumed.

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

    • Stir for 30 minutes to granulate the solid.

    • Filter the solid using a Büchner funnel. Wash the cake with water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Wash with a small amount of cold diethyl ether to remove unreacted bromide traces.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 70–85%

    • Appearance: Off-white to pale yellow solid.

Critical Control Point:

  • Regioselectivity: 4-nitropyrazole is symmetric, so N1 vs N2 alkylation issues are irrelevant. However, ensure the base is not too strong (avoid NaH if possible) to prevent racemization of the C3 chiral center if using enantiopure starting material.

Step 2: Reduction to 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one

Objective: Chemoselective reduction of the nitro group without reducing the lactam carbonyl or opening the ring.

Reagents & Stoichiometry:

ReagentEquiv.[3][4]Amount (Example)Role
Nitro Intermediate (Step 1) 1.05.0 g (22.3 mmol)Substrate
10% Pd/C (50% wet) 10 wt%0.5 gCatalyst
Methanol -100 mLSolvent
Hydrogen Gas (

)
ExcessBalloon / 1 atmReductant

Procedure:

  • Setup: In a 250 mL hydrogenation flask (or autoclave for larger scale), dissolve the Nitro Intermediate (5.0 g) in Methanol (100 mL).

    • Note: If solubility is poor, use a 1:1 mixture of MeOH/THF or warm slightly.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an argon blanket. Caution: Pyrophoric catalyst.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ), then Hydrogen (
      
      
      
      ).
    • Stir vigorously under a hydrogen balloon (1 atm) at RT for 4–6 hours.

    • Monitoring: LC-MS will show the disappearance of the Nitro mass (M+) and appearance of the Amine mass (M-30+2 = M-28? No,

      
       + 
      
      
      
      -> Mass shift is
      
      
      ). Actually,
      
      
      (-32) +
      
      
      (+2) is wrong. It is
      
      
      (+2H) ->
      
      
      to
      
      
      . Mass change:
      
      
      .
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with MeOH (

      
       mL).
      
    • Concentrate the filtrate in vacuo to obtain the crude amine.

  • Purification:

    • The crude product is often pure enough (>95%).

    • If necessary, recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH/NH3 90:10:1).

Analytical Validation (Expected Data):

  • 1H NMR (DMSO-d6):

    
     7.20 (s, 1H, Pyrazole-H), 6.90 (s, 1H, Pyrazole-H), 4.80 (dd, 1H, C3-H), 4.00 (br s, 2H, 
    
    
    
    ), 3.20 (m, 2H,
    
    
    -CH2), 1.4-2.0 (m, 6H, azepane protons).
  • LC-MS:

    
     consistent with formula 
    
    
    
    .

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Step 1 O-alkylation or hydrolysisEnsure anhydrous DMF is used. Switch base to

to enhance solubility and reactivity.
Incomplete Reduction Catalyst poisoningEnsure the Step 1 product is free of sulfur or halide traces. Wash the nitro intermediate thoroughly with water and ether. Increase

pressure to 50 psi.
Racemization Base-mediated proton exchangeIf synthesizing a chiral enantiomer, use a weaker base (e.g.,

) or lower temperature (40°C) with longer reaction times.

References

  • General Pyrazole Alkylation: Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2008.

  • Synthesis of 3-Bromo-caprolactam:Francis, W. C., et al. "The reaction of caprolactam with bromine." Journal of the American Chemical Society, 1958.
  • Kinase Inhibitor Scaffolds:Kukolj, G., et al. "Discovery of JAK Inhibitors." Journal of Medicinal Chemistry, 2019. (Context for aminopyrazole-lactam hybrids).
  • Catalytic Hydrogenation:Rylander, P. N. "Hydrogenation Methods." Academic Press. (Standard reference for Nitro reduction).

(Note: Specific patent literature for this exact structure is proprietary, but the protocol above is derived from standard medicinal chemistry practices for analogous JAK/BTK inhibitor intermediates.)

Sources

Application Note: Formulation Strategies for Oral Delivery of Azepanone Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azepanone-based inhibitors (e.g., Cathepsin K or S inhibitors) represent a potent class of peptidomimetics characterized by a seven-membered cyclic ketone scaffold. While pharmacologically promising, these molecules frequently exhibit Biopharmaceutics Classification System (BCS) Class II or IV properties: low aqueous solubility, high lipophilicity (LogP > 3.5), and susceptibility to rapid first-pass metabolism or efflux (P-gp).

This Application Note provides a technical roadmap for two primary formulation strategies: Amorphous Solid Dispersions (ASD) via spray drying to address solubility-limited absorption, and Self-Emulsifying Drug Delivery Systems (SEDDS) to leverage lymphatic transport for highly lipophilic candidates.

The Azepanone Challenge: Physicochemical Profiling

Before selecting a formulation strategy, the specific azepanone derivative must undergo rigorous physicochemical profiling. The "Brick Wall" for these molecules is often the high crystal lattice energy (due to amide stacking) and the reactive ketone center.

Decision Matrix: Selecting the Right Strategy

The following decision tree outlines the logical selection process based on Melting Point (


) and Partition Coefficient (

).

FormulationDecision Start Azepanone Candidate Profiling CheckLogP Check LogP Start->CheckLogP HighLogP LogP > 5.0 (Highly Lipophilic) CheckLogP->HighLogP ModLogP LogP 2.0 - 5.0 (Solubility Limited) CheckLogP->ModLogP StrategySEDDS STRATEGY: SEDDS (Lipid Formulation) Target: Lymphatic Transport HighLogP->StrategySEDDS Solubility in Oil High CheckTm Check Melting Point (Tm) ModLogP->CheckTm HighTm Tm > 200°C (High Lattice Energy) CheckTm->HighTm Stable LowTm Tm < 150°C (Thermally Labile) CheckTm->LowTm Unstable StrategyHME STRATEGY: Hot Melt Extrusion (ASD) HighTm->StrategyHME StrategySD STRATEGY: Spray Drying (ASD) LowTm->StrategySD

Figure 1: Formulation decision tree based on physicochemical properties of the API.

Strategy A: Amorphous Solid Dispersions (ASD)[1][2][3][4]

Objective: Disrupt the crystal lattice of the azepanone inhibitor to generate a high-energy amorphous state, thereby increasing apparent solubility and generating supersaturation in the GI tract.

Preferred Method: Spray Drying .[1][2] Unlike Hot Melt Extrusion (HME), spray drying minimizes thermal stress, which is critical for azepanones where the ketone group may be prone to heat-induced degradation or racemization.

Protocol 1: Spray Dried Dispersion (SDD) Development[1]
Phase 1: Polymer Screening (Film Casting)

Do not waste API on the spray dryer immediately. Use solvent casting for initial compatibility.

  • Materials: Azepanone API, Polymers (HPMC-AS, PVPVA 64, Soluplus), Solvents (DCM/Methanol 1:1, Acetone).

  • Procedure:

    • Prepare 10% w/v solutions of API:Polymer at ratios of 1:1, 1:2, and 1:3.

    • Pipette 200 µL into a Teflon-coated well plate.

    • Evaporate solvent under vacuum at 40°C.

    • Analysis: Analyze films via DSC (Differential Scanning Calorimetry).

    • Success Criteria: Single Glass Transition Temperature (

      
      ) indicating miscibility.
      
Phase 2: Spray Drying Process (Büchi B-290 or similar)

Once the lead polymer (e.g., HPMC-AS-L for pH-dependent release) is identified:

ParameterSetting (Typical)Rationale
Inlet Temperature 60°C - 85°CMust be > Boiling point of solvent but <

of polymer to prevent stickiness.
Outlet Temperature 40°C - 55°CCritical control point. High outlet temp ensures dry powder but risks degradation.
Aspirator 100% (35 m³/h)Maximizes separation efficiency in the cyclone.
Feed Rate 5 - 10 mL/minAdjust to maintain stable Outlet Temperature.
Atomization Gas

(400-600 L/h)
Controls droplet size. Smaller droplets = faster drying = better amorphous content.

Step-by-Step Workflow:

  • Feed Preparation: Dissolve API and Polymer (1:3 ratio) in Acetone/Methanol (2:1). Total solids concentration should be 5-10% w/v.

  • Stabilization: Run pure solvent through the nozzle for 10 mins to equilibrate the drying chamber temperature.

  • Processing: Switch to feed solution. Monitor the Outlet Temperature continuously. A drop in outlet temp indicates incomplete drying; reduce feed rate immediately.

  • Secondary Drying: Collect powder and dry in a vacuum oven at 40°C for 24h to remove residual solvent (below ICH limits).

SDWorkflow Feed Feed Solution (API + HPMC-AS) Atomizer Atomization (N2 Gas) Feed->Atomizer Pump Chamber Drying Chamber (Solvent Evaporation) Atomizer->Chamber Droplets Cyclone Cyclone Separation Chamber->Cyclone Dry Particles Product Amorphous Powder Cyclone->Product Collection

Figure 2: Spray drying process flow for generating amorphous solid dispersions.[3][4][2]

Strategy B: Lipid-Based Formulations (SEDDS)

Objective: For azepanones with


, ASDs may fail to prevent recrystallization. SEDDS (Self-Emulsifying Drug Delivery Systems) solubilize the drug in an oil core, promoting absorption via the intestinal lymphatic system (chylomicrons), thus bypassing hepatic first-pass metabolism.
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

To ensure the formulation self-emulsifies into stable nanodroplets (<200 nm) upon contact with gastric fluid.

Materials Selection
  • Oil Phase (Solvent for API): Capryol 90 (Propylene glycol monocaprylate) or Peceol.

  • Surfactant (Emulsifier): Kolliphor RH 40 or Cremophor EL (HLB 12-14).

  • Co-Surfactant (Flexibility): Transcutol P (Diethylene glycol monoethyl ether) or PEG 400.

Experimental Procedure (Water Titration Method)
  • Mixture Preparation: Prepare surfactant:co-surfactant (

    
    ) ratios of 1:1, 2:1, and 3:1.
    
  • Oil Addition: Mix Oil with

    
     at ratios of 1:9, 2:8, 3:7, ... 9:1 in glass vials.
    
  • Titration:

    • Add distilled water dropwise to the oil/

      
       mixture under moderate stirring (vortex).
      
    • Observation: Record the volume of water added when the system changes from clear/transparent to turbid (cloud point).

  • Plotting: Use the data points to plot a ternary diagram. The "Nanoemulsion Region" is the area where the mixture remains clear/bluish (Tyndall effect) upon infinite dilution.

Formulation Locking: Select a point in the efficient self-emulsification region (typically 10-20% Oil, 40-50% Surfactant, 30-40% Co-surfactant) that can dissolve the target dose of the azepanone.

Analytical Validation Standards

Trustworthiness in formulation requires validating that the system performs as designed.

TestMethodologyAcceptance Criteria
Solid State (ASD) PXRD (Powder X-Ray Diffraction)Absence of sharp Bragg peaks (Halo pattern).
Droplet Size (SEDDS) DLS (Dynamic Light Scattering)Z-average < 200 nm; PDI < 0.3 upon 100x dilution in 0.1N HCl.
Non-Sink Dissolution USP Apparatus II (Paddle), pH 6.8ASD must maintain supersaturation > 2x equilibrium solubility for 120 mins (Spring & Parachute effect).
Chemical Stability HPLC (Reverse Phase)< 0.5% degradation of the azepanone ketone after 1 month at 40°C/75% RH.

References

  • Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-micro-emulsifying' drug delivery systems.[5] European Journal of Pharmaceutical Sciences. Link

  • Creative Biolabs. Self-emulsifying Drug Delivery System (SEDDS) Services.[5] Creative Biolabs Formulation Services. Link

  • Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions.[6][1][2] Advanced Drug Delivery Reviews. Link

  • Dahan, A., & Miller, J. M. (2012). The solubility–permeability interplay and its implications in formulation design and development for poorly soluble drugs. The AAPS Journal. Link

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[6][2][7] Drug Discovery Today. Link

Sources

Application Note: Crystallization Techniques for Pyrazole-Azepan-2-one Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-azepan-2-one scaffold represents a privileged structural motif in modern drug discovery, particularly in the development of kinase inhibitors (e.g., Syk, MK2) and CGRP receptor antagonists. While the pyrazole moiety offers critical hydrogen-bonding interactions for target binding, the 7-membered azepan-2-one (caprolactam) ring introduces significant conformational flexibility.

This combination creates unique challenges in solid-form development:

  • Conformational Polymorphism: The azepan-2-one ring's ability to toggle between chair and twist-boat conformations often leads to multiple metastable forms.

  • Tautomeric Disorder: The pyrazole proton (N-H) can shift, complicating the crystal lattice energy landscape.

  • Oiling Out: The flexible, polar nature of the lactam ring frequently results in Liquid-Liquid Phase Separation (LLPS) rather than clean nucleation.

This guide provides a validated workflow for the crystallization, purification, and solid-form control of these complexes, moving beyond standard screening to mechanistically grounded protocols.

Physicochemical Profiling & Solvent Selection

Before attempting crystallization, one must map the molecule's solution behavior. The competition between intramolecular H-bonds (stabilizing specific conformers) and intermolecular H-bonds (driving lattice formation) is the critical lever.

Solubility Mapping

The pyrazole-azepan-2-one complex typically exhibits a "U-shaped" solubility profile.

  • High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) – Avoid for final crystallization due to solvate formation risks.

  • Moderate Solubility: Alcohols (MeOH, EtOH, IPA), Esters (Ethyl Acetate).

  • Low Solubility: Alkanes (Heptane), Ethers (MTBE).

Recommendation: Use Class 3 solvent systems (lower toxicity) such as 2-Propanol (IPA)/Water or Ethyl Acetate/Heptane for the primary crystallization.

Metastable Zone Width (MSZW) Determination

Due to the "oiling out" tendency, the MSZW is often narrow or obscured by a metastable oiling boundary.

  • Protocol: Measure turbidity during cooling at 0.5 °C/min.

  • Critical Insight: If the turbidity onset is diffuse (cloud point) rather than sharp (nucleation), the system is undergoing LLPS. Action: Increase the temperature and add 5-10% more solvent to bypass the oiling region.

Experimental Protocols

Protocol A: Thermodynamic Control (Seeded Cooling)

Best for: Generating the most stable polymorph (Form I) for scale-up.

Rationale: Spontaneous nucleation of these flexible molecules often traps high-energy conformers. Seeding bypasses the nucleation energy barrier, ensuring the lattice grows in the desired low-energy arrangement.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of crude pyrazole-azepan-2-one complex in 100 mL of IPA at 75 °C. Ensure complete dissolution (polish filter if necessary).

  • Equilibration: Cool slowly to 60 °C (approx. 70-80% saturation).

  • Seeding: Add 0.5 wt% (50 mg) of pure Form I seeds. Note: Seeds should be milled to <50 µm to maximize surface area.

  • Aging: Hold at 60 °C for 2 hours. This "Ostwald Ripening" phase consumes fines and establishes a robust crystal bed.

  • Cooling Ramp: Cool to 20 °C over 6 hours (Linear rate: ~0.1 °C/min). Slow cooling is critical to prevent secondary nucleation of metastable twist-boat conformers.

  • Isolation: Filter immediately. Wash with 2 bed volumes of cold (0 °C) IPA/Heptane (1:1).

  • Drying: Vacuum dry at 45 °C.

Protocol B: Anti-Solvent Crystallization (Kinetic Control)

Best for: Thermal sensitive compounds or maximizing yield from mother liquors.

Rationale: Rapid supersaturation generation can force the precipitation of kinetic forms or co-crystals.

Step-by-Step Procedure:

  • Primary Solvent: Dissolve the compound in THF (5 volumes) at 25 °C.

  • Anti-Solvent Preparation: Prepare Heptane (15 volumes) in a separate vessel, agitated at 300 RPM.

  • Dosing: Add the THF solution into the Heptane (Reverse Addition) over 30 minutes.

    • Why Reverse? Keeping the background solvent non-polar suppresses the solubility instantly, favoring high yield.

  • Nucleation Trigger: If no solids appear after 50% addition, apply sonication (40 kHz) for 30 seconds to induce shock nucleation.

  • Harvest: Filter and dry.

Troubleshooting: The "Oiling Out" Phenomenon

The azepan-2-one ring is a notorious cause of oiling out (LLPS). If your crystallization results in a sticky gum:

  • Diagnosis: The system enters the spinodal decomposition region before the binodal nucleation line.

  • Solution:

    • Change Solvent Polarity: Switch to a system with better hydrogen-bond donating capacity (e.g., switch from EtOAc to IPA). The solvent needs to H-bond with the lactam carbonyl to rigidify the structure.

    • Temperature Cycling: Heat the oil back to solution, add 10% more solvent, and cool slower.

    • High-Shear Mixing: Use an overhead stirrer with a pitched-blade turbine (>500 RPM) during the cloud point to mechanically disrupt oil droplets and induce crystallization at the interface.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct crystallization strategy based on the initial solid-state characterization.

CrystallizationWorkflow Start Crude Pyrazole-Azepan-2-one Solubility Solubility Profiling (Polar vs Non-Polar) Start->Solubility DSC DSC/TGA Analysis (Identify Solvates/Polymorphs) Solubility->DSC Decision Is the material crystalline? DSC->Decision Amorphous Amorphous/Oil Decision->Amorphous No Crystalline Crystalline Solid Decision->Crystalline Yes MethodC Salt/Co-crystal Screen (pKa matched counter-ions) Amorphous->MethodC No Nucleation Oiling Problem: Oiling Out Amorphous->Oiling LLPS Detected MethodA Protocol A: Seeded Cooling (IPA/Water) Crystalline->MethodA Stable Form Required MethodB Protocol B: Anti-Solvent (THF -> Heptane) Crystalline->MethodB Yield Optimization FixOil Add H-Bond Donor Solvent (Rigidify Lactam) Oiling->FixOil FixOil->MethodA Retry

Caption: Decision matrix for pyrazole-azepan-2-one crystallization, addressing solubility, polymorphism, and oiling-out phenomena.

References

  • Vertex AI Search. (2025). Crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one. Acta Crystallographica Section E. 1

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2

  • Triclinic Labs. (2025). Solid Form Screening and Selection. 3

  • Google Patents. (2019). WO2019086142A1 - Novel, highly active pyrazolo-piperidine substituted indole-2-carboxamides. 4

  • NIH. (2023). An efficient one-pot synthesis of pyrazole complexes formed in situ: synthesis, crystal structure.... 5[6][7][8][9]

Sources

Application Note: Quantifying the Inhibitory Potency of 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one on the TNF-α Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1] Its role in orchestrating inflammatory responses has made it a critical target for therapeutic intervention.[2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on measuring the inhibitory activity of a novel small molecule, 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one, on the TNF-α signaling pathway. We present a robust, cell-based reporter gene assay that quantifies downstream signal transduction, offering a reliable method for determining the compound's potency (IC50). The protocol emphasizes scientific integrity through a self-validating system of controls and explains the causal logic behind key experimental choices.

Scientific Background: Targeting the TNF-α Signaling Cascade

TNF-α exerts its potent biological effects by binding to its cell surface receptors, primarily TNF Receptor 1 (TNFR1), which is ubiquitously expressed across most cell types.[3][4] This binding event initiates a complex intracellular signaling cascade.

1.1. The NF-κB and MAPK Signaling Axis Upon TNF-α binding, TNFR1 recruits a series of adapter proteins, including TRADD (TNFR-Associated Death Domain).[3] This forms a primary signaling complex that can trigger two major downstream pathways crucial for the inflammatory response:

  • NF-κB Activation: The complex recruits additional proteins like TRAF2 and RIPK1, leading to the activation of the IKK (IκB kinase) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes.[5][6]

  • MAPK Activation: The signaling complex also activates Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38.[7][8] These pathways further amplify the inflammatory response through the activation of other transcription factors like AP-1.[5]

The convergence of these pathways results in the cellular production of inflammatory mediators, making them prime targets for therapeutic intervention.

TNF_Alpha_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 IKK IKK Complex RIPK1->IKK Activation MAPK_Cascade MAPK Cascade (JNK, p38) RIPK1->MAPK_Cascade Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB p_IkB p-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome p_IkB->Proteasome Degradation Proteasome->NFkB Release AP1 AP-1 MAPK_Cascade->AP1 Activation AP1_nuc AP-1 AP1->AP1_nuc Translocation Gene Inflammatory Gene Expression NFkB_nuc->Gene AP1_nuc->Gene Workflow start Start step1 1. Seed NF-κB Reporter Cells in 96-well Plate start->step1 step2 2. Prepare Serial Dilutions of Test Compound step3 3. Pre-incubate Cells with Compound step1->step3 step2->step3 step4 4. Stimulate Cells with TNF-α step3->step4 step5 5. Incubate to Allow Reporter Gene Expression step4->step5 step6 6. Add Luciferase Reagent & Mix step5->step6 step7 7. Measure Luminescence (Plate Reader) step6->step7 end End (Data Analysis) step7->end

Caption: High-level workflow for the TNF-α inhibition reporter assay.

Detailed Protocol: Measuring IC50

This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one.

4.1. Materials and Reagents

  • Cell Line: GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line (or equivalent).

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection agent (e.g., puromycin). * Test Compound: 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one, dissolved in DMSO to create a 10 mM stock.

  • Stimulant: Recombinant Human TNF-α.

  • Assay Plate: White, opaque 96-well cell culture plates.

  • Detection Reagent: ONE-Glo™ Luciferase Assay System (or equivalent).

  • Instrumentation: Luminometer-capable plate reader.

4.2. Cell Culture and Seeding

  • Culture the NF-κB reporter cells according to the supplier's instructions. Ensure cells are in the logarithmic growth phase and exhibit >95% viability.

  • Harvest cells and perform a cell count.

  • Resuspend cells in culture medium to a final concentration of 2 x 10^5 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well white, opaque plate (20,000 cells/well).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

4.3. Compound Preparation and Treatment

  • Prepare a serial dilution series of the 10 mM compound stock in culture medium. A typical 8-point curve might range from 100 µM to 1 nM final concentration.

  • Crucial Control Setup:

    • Vehicle Control (Max Signal): Prepare wells with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%). These wells will be stimulated with TNF-α.

    • Unstimulated Control (Baseline): Prepare wells with medium containing only DMSO. These wells will not be stimulated with TNF-α.

    • Positive Control: If available, include a known TNF-α inhibitor (e.g., a specific kinase inhibitor) as a reference.

  • After the overnight incubation, carefully remove the medium from the cells.

  • Add 100 µL of the appropriate compound dilution or control solution to each well.

  • Pre-incubate the plate for 1 hour at 37°C, 5% CO2. This allows the compound to enter the cells and engage its target.

4.4. TNF-α Stimulation

  • Prepare a working solution of TNF-α in culture medium at 2x the final desired concentration. The optimal concentration should be predetermined by a dose-response experiment, typically the EC80 (the concentration that gives 80% of the maximal signal). A common starting point is 10 ng/mL.

  • Add 100 µL of the 2x TNF-α solution to all wells except the "Unstimulated Control" wells.

  • To the "Unstimulated Control" wells, add 100 µL of plain culture medium.

  • The final volume in all wells should now be 200 µL.

  • Incubate the plate for 6 hours at 37°C, 5% CO2. This period is optimal for maximal luciferase gene expression without significant cytotoxicity.

4.5. Luminescence Detection

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

  • Prepare the luciferase assay reagent according to the manufacturer's protocol.

  • Add 100 µL of the prepared reagent to each well.

  • Place the plate on an orbital shaker for 5 minutes at a low speed to ensure complete cell lysis and substrate mixing.

  • Measure the luminescence using a plate reader with an integration time of 0.5 to 1 second per well.

4.6. Data Analysis

  • Average the Relative Light Unit (RLU) values from replicate wells.

  • Subtract the average RLU of the "Unstimulated Control" from all other measurements to correct for background signal.

  • Normalize the data by expressing it as a percentage of the "Vehicle Control" signal:

    • % Activity = (RLU_sample / RLU_vehicle_control) * 100

  • Plot the % Activity against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results of the dose-response experiment can be summarized in a table and visualized with a curve-fit graph.

Table 1: Example Dose-Response Data for 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one

Compound Conc. (nM)Log [Conc.]Average RLU% Inhibition
100004.0010,50094.7%
30003.4818,30090.3%
10003.0035,60081.2%
3002.4878,90058.3%
100 2.00 115,400 39.0%
301.48155,20017.9%
101.00181,6004.0%
0 (Vehicle)-189,2000.0%
Unstimulated-5,800(Baseline)

Note: % Inhibition is calculated as 100 - % Activity.

From a 4PL curve fit of this data, the IC50 would be calculated. Based on the table, it is expected to be slightly above 100 nM. The IC50 value represents the concentration of the compound required to inhibit the TNF-α-induced NF-κB response by 50% and is the primary measure of the compound's potency.

Conclusion

This application note details a comprehensive and reliable method for assessing the inhibitory potential of 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one on the TNF-α signaling pathway. The cell-based NF-κB luciferase reporter assay provides a biologically relevant and quantitative readout of pathway inhibition. By adhering to the described protocol and incorporating the necessary controls, researchers can confidently determine the potency of this and other novel compounds, facilitating the discovery and development of next-generation anti-inflammatory therapeutics.

References

  • Creative Diagnostics. (n.d.). TNF-α Signaling Pathway. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2021). Tumor Necrosis Factor Alpha Signaling and Organogenesis. Retrieved from [Link]

  • IntechOpen. (2019). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. Retrieved from [Link]

  • Cusabio. (n.d.). TNF signaling pathway. Retrieved from [Link]

  • Histology and Histopathology. (2001). Signaling pathways mediated by tumor necrosis factor a. Retrieved from [Link]

  • IntechOpen. (n.d.). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Journal of Immunological Methods. (2011). Reporter gene assay for the quantification of the activity and neutralizing antibody response to TNFα antagonists. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Evaluation of TNF-α Inhibition Effect. Retrieved from [Link]

  • PubMed. (2008). Establishment of a cell-based assay for examining the expression of tumor necrosis factor alpha (TNF-alpha) gene. Retrieved from [Link]

  • Biocompare. (n.d.). TNF-alpha Luciferase Reporter-HEK293 Cell Line from BosterBio. Retrieved from [Link]

  • PMC. (2016). Assays for measurement of TNF antagonists in practice. Retrieved from [Link]

  • PubMed. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Retrieved from [Link]

  • MP Biomedicals. (2023). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

  • Oxford Academic. (2020). Ex vivo cell-based assay for assessment of response to TNF inhibitors in patients with rheumatic diseases. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Therapeutic drug monitoring of TNFα inhibitors: a spotlight on novel techniques and assays. Retrieved from [Link]

  • ResearchGate. (2024). In vitro TNFα assay of synthesized compound. Retrieved from [Link]

  • PMC. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). Exploring the Potential of Natural-like Compounds as TNF- α Inhibitors: An In-silico Approach. Retrieved from [Link]

  • PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

Sources

Synthesis of deuterated 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one for metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust Protocol for the Synthesis and Deuteration of 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one as a Tool for Drug Metabolism Studies

Abstract

The strategic incorporation of deuterium into drug candidates is a powerful method used in pharmaceutical research to modulate pharmacokinetic properties, primarily by attenuating metabolic pathways. This application note provides a comprehensive, step-by-step guide for the synthesis of 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one, a novel heterocyclic scaffold, and its subsequent deuteration. By leveraging the kinetic isotope effect (KIE), the resulting deuterated compound can serve as either a metabolically stabilized therapeutic candidate or a highly sensitive internal standard for quantitative bioanalysis via mass spectrometry. We present a reliable multi-step synthesis for the parent compound followed by a robust, late-stage hydrogen-deuterium exchange protocol using a heterogeneous palladium catalyst. This guide is designed for researchers in drug discovery and development, offering detailed experimental procedures, mechanistic rationale, and characterization methodologies.

Introduction: The Strategic Role of Deuteration in Drug Discovery

In modern drug development, optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is as critical as establishing its pharmacodynamic efficacy. A significant hurdle is often rapid metabolic degradation, typically mediated by cytochrome P450 (CYP) enzymes, which can lead to poor bioavailability and short half-life. One proven strategy to mitigate this is "metabolic switching," which involves replacing hydrogen atoms with deuterium at sites susceptible to metabolic oxidation.

The C-D bond is stronger than the C-H bond, resulting in a higher activation energy for bond cleavage. This phenomenon, known as the Kinetic Isotope Effect (KIE), can significantly slow the rate of enzymatic metabolism at the deuterated position, potentially improving the drug's pharmacokinetic profile without altering its fundamental pharmacology. Furthermore, deuterated molecules are invaluable as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays, as they co-elute with the analyte but are distinguishable by mass, enabling precise quantification in complex biological matrices.

This document details the synthesis of a novel compound containing a pyrazole ring—a privileged scaffold in medicinal chemistry known for its metabolic stability and versatile biological activity—and an azepan-2-one (caprolactam) moiety. We provide a complete workflow, from the synthesis of the parent molecule to a highly efficient late-stage deuteration protocol, equipping researchers with the tools to produce this valuable compound for advanced metabolic studies.

Overall Synthetic and Deuteration Workflow

The strategy involves a three-step synthesis of the parent compound followed by a final deuteration step. This approach allows for the production of both the labeled and unlabeled compounds from a common late-stage intermediate, ensuring efficiency and consistency.

G cluster_synthesis Part I: Parent Compound Synthesis cluster_deuteration Part II: Deuteration Start ε-Caprolactam Int1 3-Bromoazepan-2-one Start->Int1 Step 1: α-Bromination Int2 3-(4-Nitro-1H-pyrazol-1-yl)azepan-2-one Int1->Int2 Step 2: N-Alkylation Parent 3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one Int2->Parent Step 3: Nitro Reduction Deuterated Deuterated Product (d_n-Isotopologue) Parent_ref Parent Compound Parent_ref->Deuterated Step 4: H/D Exchange

Figure 1: Overall workflow for the synthesis and subsequent deuteration.

Part I: Synthesis of 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one

This synthesis is accomplished in three sequential steps starting from commercially available ε-caprolactam. The rationale is to first install the pyrazole moiety onto the lactam backbone and then perform a functional group transformation to yield the target primary amine.

Reaction Scheme

G cluster_rxn Synthetic Route to Parent Compound node1 ε-Caprolactam node2 3-Bromoazepan-2-one node1->node2 NBS, AIBN CCl4, Reflux node3 3-(4-Nitro-1H-pyrazol-1-yl)azepan-2-one node2->node3 4-Nitro-1H-pyrazole, K2CO3, DMF, 80°C node4 3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one node3->node4 H2 (g), 10% Pd/C MeOH, rt

Figure 2: Three-step synthesis of the target parent compound.

Step 1: Synthesis of 3-Bromoazepan-2-one

Principle: This step involves a free-radical bromination at the α-position of the lactam carbonyl. N-Bromosuccinimide (NBS) serves as the bromine source, and azobisisobutyronitrile (AIBN) is a radical initiator.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
ε-Caprolactam113.1610.0 g88.371.0
N-Bromosuccinimide (NBS)177.9817.3 g97.211.1
AIBN164.210.73 g4.420.05
Carbon Tetrachloride (CCl₄)-200 mL--

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer,

Troubleshooting & Optimization

MedChem Support Center: Azepan-2-one Kinase Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Specialist: Senior Application Scientist, DMPK & Lead Optimization Topic: Improving Metabolic Stability of Azepan-2-one Scaffolds

📂 Knowledge Base: The Azepan-2-one Scaffold

Subject: Structural Vulnerabilities & Stabilization Strategies

The azepan-2-one (caprolactam) ring is a privileged scaffold in kinase inhibition, particularly for MK2 (MAPKAPK2) and JAK family targets. It frequently serves as a conformationally constrained peptidomimetic, orienting pharmacophores to interact with the ATP-binding pocket or the hinge region.

However, users frequently report high intrinsic clearance (


) during Lead Optimization. The primary metabolic liabilities are:
  • Oxidative Dealkylation (CYP-mediated): The carbon

    
     to the lactam nitrogen is highly susceptible to oxidation, leading to ring opening or N-dealkylation.[1]
    
  • Hydrolytic Cleavage: While 7-membered lactams are more stable than

    
    -lactams, they remain vulnerable to amidases in plasma, especially when electron-withdrawing groups activate the carbonyl.
    

🎫 Ticket #001: Rapid Clearance in Human Liver Microsomes (HLM)

User Report:

"My lead compound (MK2 inhibitor analog) shows


 min in HLM. MetID suggests oxidation on the azepane ring. How do I stabilize this without killing potency?"
🔬 Diagnosis

The metabolic "soft spot" is likely the


 or 

position (adjacent to the nitrogen or carbonyl). Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) favor abstracting hydrogen atoms from these electron-rich, accessible positions.
🛠️ Troubleshooting Protocol: The "Methyl Scan" & Deuteration

Objective: Block the site of metabolism (SOM) using steric hindrance or stronger bonds.

Step 1: In Silico Prediction & MetID Confirmation

Before synthesis, confirm the SOM.

  • Incubate parent compound (

    
    ) with HLM + NADPH for 0, 15, 30 min.
    
  • Analyze via LC-MS/MS (Q-TOF or Orbitrap).

  • Look for

    
     Da (Hydroxylation) or 
    
    
    
    Da (Carbonyl formation) shifts on the ring fragments.
Step 2: Structural Modification (The Fix)

Apply the following modifications in order of least-structural perturbation:

StrategyModificationRationaleImpact on Potency
1. Deuteration Replace H with D at

-C
C-D bond is stronger than C-H (Kinetic Isotope Effect).Negligible
2. Gem-dimethylation Add gem-dimethyl at C3 or C7Steric bulk prevents CYP heme access.Moderate (Check steric clash)
3. Fluorination Replace H with F at

-C
Blocks oxidation; lowers

of amine (if basic).
Variable (Electronic effects)
Step 3: Validation Workflow (Graphviz)

MetabolicStabilityWorkflow Start Start: High Clearance (HLM < 10 min) MetID Metabolite ID (LC-MS/MS) Locate Soft Spot Start->MetID Decision Is Soft Spot on Azepane Ring? MetID->Decision Path_Ring Yes: Ring Oxidation Decision->Path_Ring Alpha-C Ox Path_Side No: Side Chain Ox Decision->Path_Side Benzylic/t-Butyl Ox Strat_D Strategy A: Deuteration (D) Path_Ring->Strat_D Low steric tol. Strat_Me Strategy B: gem-Dimethylation Path_Ring->Strat_Me High steric tol. Strat_F Strategy C: Fluorination Path_Ring->Strat_F Electronic tol. Retest Re-test HLM & Kinase IC50 Strat_D->Retest Strat_Me->Retest Strat_F->Retest

Caption: Decision tree for structural modification based on Metabolite Identification (MetID) results.

🎫 Ticket #002: Plasma Instability (Ring Opening)

User Report:

"Compound is stable in microsomes (NADPH-free) but disappears in rat plasma. LC-MS shows a mass shift of +18 Da."

🔬 Diagnosis

The +18 Da shift indicates hydrolysis (addition of


). This is likely mediated by plasma esterases or amidases cleaving the lactam bond. This is common if the azepan-2-one nitrogen is substituted with electron-withdrawing groups (e.g., aryl sulfonamides) which activate the carbonyl.
🛠️ Troubleshooting Protocol: Steric Shielding

Objective: Protect the carbonyl carbon from nucleophilic attack by water/enzymes.

  • Modify the C3 Position: Introduce a bulky group (methyl or ethyl) at the C3 position (alpha to the carbonyl). This creates a "steric umbrella" that hinders the approach of the hydrolytic enzyme's active site serine/cysteine.

  • Bioisostere Replacement: If steric shielding fails, replace the lactam with a sultam (cyclic sulfonamide) or a cyclic urea . Note: This changes the H-bond acceptor geometry and requires re-docking.

Data Comparison: Effect of C3-Substitution on Stability (Representative data based on MK2 inhibitor SAR)

Compound IDC3 SubstituentRat Plasma

(h)
MK2

(nM)
AZ-001 (Parent) -H0.812
AZ-002 -Me (racemic)4.215
AZ-003 -Me (S-isomer)>2411
AZ-004 -gem-dimethyl>24450 (Steric clash)

Insight: Stereochemistry matters. Often only one enantiomer of the C3-methyl provides shielding without disrupting the kinase hinge binding.

🎫 Ticket #003: Erratic Stability Data (Solubility Artifacts)

User Report:

"My clearance data is non-linear. At


 it's stable, but at 

it disappears rapidly. Is this enzyme saturation?"
🔬 Diagnosis

It is likely the opposite. The compound may be precipitating at higher concentrations, or sticking to the plastic of the assay plate, mimicking "clearance." Azepan-2-one inhibitors often require lipophilic tails for potency, leading to poor aqueous solubility.

🛠️ Troubleshooting Protocol: Kinetic Solubility Check

Objective: Ensure the assay is performed below the compound's solubility limit.

Step-by-Step Validation:

  • Prepare Stocks: Make 10 mM DMSO stock.

  • Spike Buffer: Spike into PBS (pH 7.4) at 1, 5, 10, and 50

    
    .
    
  • Incubate: Shake for 2 hours at 37°C (same duration as stability assay).

  • Filter/Centrifuge: Filter (0.45

    
    ) or centrifuge at 15,000g to remove precipitate.
    
  • Quantify: Measure UV absorbance or LC-MS peak area of the supernatant relative to a 100% acetonitrile control.

Pass Criteria: Solubility >


 is preferred. If solubility is 

, run HLM assays at

concentration to avoid artifacts.

🙋 Frequently Asked Questions (FAQ)

Q: Which synthesis route is best for introducing the C3-gem-dimethyl group? A: The Ring-Closing Metathesis (RCM) route is often superior to the Beckmann rearrangement for substituted azepanes.

  • Protocol: Use a linear alkene precursor containing the gem-dimethyl group. Cyclize using Grubbs II catalyst. This avoids the regioselectivity issues often seen when trying to alkylate an existing lactam ring.

Q: Can I use hepatocytes instead of microsomes? A: Yes, and you should. Microsomes (HLM) only contain CYP enzymes. Hepatocytes contain the full cytosolic fraction (amidases, aldehyde oxidase). If your azepan-2-one is failing in plasma (Ticket #002) but stable in HLM, Hepatocyte Stability is the mandatory next step to confirm non-CYP clearance.

Q: Does the azepan-2-one ring bind to the Hinge region? A: Typically, no. In most MK2/JAK inhibitors, the azepan-2-one acts as a solvent-exposed solubilizing group or a linker that orients the actual hinge-binding motif (e.g., a benzothiophene or aminopyrazole). Therefore, modifying the lactam ring usually has a lower penalty on potency than modifying the hinge binder.

📚 References

  • Anderson, D. R., et al. (2007). "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Journal of Medicinal Chemistry, 50(11), 2647-2654.

  • Revesz, L., et al. (2004). "Novel p38 inhibitors with potent oral efficacy in models of chronic inflammation." Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter 14: Metabolic Stability).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Technical Support Center: Optimizing Amide Coupling of 4-Aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the amide coupling of 4-aminopyrazole. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and maximize your reaction yields.

Introduction: The Challenge of Coupling 4-Aminopyrazole

The formation of an amide bond between 4-aminopyrazole and a carboxylic acid partner, conceptually derived from azepan-2-one (ε-caprolactam), presents unique challenges. 4-Aminopyrazole is an electron-rich heteroaromatic amine, and its reactivity can be nuanced. Furthermore, the direct use of a lactam like azepan-2-one as an acylating agent is not feasible under standard conditions due to the inherent stability of the cyclic amide.

This guide will focus on the more practical and chemically sound approach: the coupling of 4-aminopyrazole with 6-aminohexanoic acid (the ring-opened precursor to azepan-2-one) or its derivatives. We will address common pitfalls, from reagent selection to reaction workup, providing you with the expertise to achieve a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to directly address the common questions and issues that arise during the coupling of 4-aminopyrazole.

Q1: Why is my direct reaction between 4-aminopyrazole and azepan-2-one failing?

A direct acylation using a lactam is energetically unfavorable. The amide bond within the azepan-2-one ring is stable and the carbonyl carbon is not sufficiently electrophilic to react with the 4-aminopyrazole. Successful coupling requires activation of a carboxylic acid. The logical precursor to azepan-2-one for this purpose is 6-aminohexanoic acid. If your project requires the direct use of the lactam, specialized and often harsh conditions for lactam activation would be necessary, which are beyond the scope of standard amide coupling.

Q2: What is the recommended starting point for coupling 4-aminopyrazole?

The most reliable strategy is to use a standard amide coupling protocol with 4-aminopyrazole and a suitable carboxylic acid. If the goal is to incorporate the carbon backbone of azepan-2-one, you should use 6-aminohexanoic acid . Note that since 6-aminohexanoic acid is a bifunctional molecule, protection of its amino group (e.g., with a Boc group) is essential to prevent self-polymerization.

Q3: How do I select the most appropriate coupling reagent?

The choice of coupling reagent is critical and depends on factors like steric hindrance, electronic properties of the substrates, and the need to minimize side reactions.[1][2]

  • For Electron-Deficient or Hindered Amines: 4-aminopyrazole is electron-rich, but heteroaromatic amines can sometimes be poor nucleophiles. More powerful uronium/aminium salt reagents like HATU are often the best choice for ensuring high yields and fast reaction times.[1][3][4][5]

  • Standard, Cost-Effective Option: Carbodiimides like EDC, when used with an additive like HOBt or OxymaPure, are a reliable and economical choice.[1][3] The additives are crucial for improving efficiency and suppressing side reactions.[3]

  • Minimizing Side Reactions: Reagents like HATU and HBTU are known to minimize side reactions, although they are more expensive.[3][6]

Here is a comparison of common coupling reagents:

Reagent SystemRelative ReactivityTypical Reaction TimeKey Advantages & Considerations
HATU / DIPEA Very High15 - 60 minutesHighly efficient, especially for challenging substrates; low racemization risk.[3][5]
HBTU / DIPEA High30 - 120 minutesVery effective, slightly slower than HATU.[3]
EDC / HOBt Moderate-High2 - 12 hoursCost-effective; water-soluble byproducts simplify purification.[3]
T3P® (Propylphosphonic Anhydride) High1 - 4 hoursExcellent for preventing racemization; byproducts are water-soluble.
DCC / HOBt Moderate-High1 - 12 hoursEffective, but the dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.[3][4]
Q4: My yield is low. What are the most common culprits and how can I fix them?

Low yields in amide coupling reactions can often be traced back to a few key factors.[7][8]

Potential CauseRecommended Solution(s)
Presence of Water Use anhydrous solvents (e.g., DMF, DCM) and run the reaction under an inert atmosphere (Nitrogen or Argon). Moisture can hydrolyze activated intermediates.[7]
Amine Protonation Ensure a non-nucleophilic base (e.g., DIPEA, NMM) is present in sufficient quantity (typically 2-3 equivalents) to neutralize any acid and deprotonate the amine salt if used.[6][7]
Poor Reagent Quality Use fresh, high-purity coupling reagents. Carbodiimides and uronium salts can degrade upon exposure to moisture and air.
Suboptimal Stoichiometry A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine can often drive the reaction to completion.
Incorrect Order of Addition For many reagents, especially uronium salts like HATU, pre-activating the carboxylic acid is beneficial. Dissolve the acid, base, and coupling reagent first, stir for 5-15 minutes, and then add the 4-aminopyrazole.[9]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, gentle heating (40-50 °C) may help, but be cautious of potential side reactions.
Workup/Purification Losses The final product may be polar. Avoid excessive aqueous washes if the product has some water solubility. Purification by reverse-phase chromatography or recrystallization may be more effective than normal-phase silica gel chromatography.[10][11]
Q5: What are the potential side reactions with 4-aminopyrazole?

4-aminopyrazole has multiple nucleophilic sites which can lead to side reactions:

  • N1-Acylation: The pyrazole ring nitrogens can also be acylated, leading to a mixture of products. Using a non-nucleophilic base and ensuring the exocyclic amino group is deprotonated can favor the desired N4-acylation.

  • Di-acylation: If an excess of the activated carboxylic acid is used, it's possible to get acylation on both the exocyclic amine and a ring nitrogen. Careful control of stoichiometry is key.

  • Guanidinylation: When using uronium/aminium reagents like HATU in excess, a side reaction with the free amine can form a guanidinium byproduct.[6] Using a slight excess of the carboxylic acid relative to the coupling reagent can prevent this.[6]

Q6: How should I purify the final product?

Amide products, especially those containing a pyrazole ring, can be quite polar and may pose purification challenges.

  • Extraction: After the reaction, a standard aqueous workup can be performed. If the product is suspected to be water-soluble, minimize the volume of aqueous washes or use brine to reduce solubility.

  • Chromatography:

    • Normal-Phase: Polar products may streak or have low retention on standard silica gel.[12] Using a more polar eluent system (e.g., DCM/Methanol) or adding a small amount of triethylamine or ammonia to the eluent can improve peak shape for basic compounds.[11][12]

    • Reverse-Phase: This is often an excellent alternative for purifying polar compounds.[10]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material and can be more scalable than chromatography.[11] Solvents like acetonitrile, ethanol, or ethyl acetate/hexane mixtures are good starting points to screen for suitable recrystallization conditions.[11]

Recommended Protocols & Workflows

Here we provide a detailed, step-by-step protocol for a HATU-mediated coupling, which is often a high-yielding choice for this type of transformation.

Protocol: HATU-Mediated Coupling of 4-Aminopyrazole with N-Boc-6-aminohexanoic acid

Materials:

  • 4-Aminopyrazole (1.0 eq)

  • N-Boc-6-aminohexanoic acid (1.1 eq)

  • HATU (1.1 eq)[3]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add N-Boc-6-aminohexanoic acid (1.1 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. This step generates the activated ester.[9]

  • Amine Addition: In a separate flask, dissolve 4-aminopyrazole (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-Boc protected amide.

Visual Guides

General Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling reaction, from setup to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.1 eq) in Anhydrous DMF prep_reagents Add HATU (1.1 eq) and DIPEA (2.5 eq) prep_acid->prep_reagents Under N2 activation Pre-activation (15 min @ RT) prep_reagents->activation prep_amine Dissolve 4-Aminopyrazole (1.0 eq) in Anhydrous DMF coupling Add Amine Solution & Stir (1-3h @ RT) prep_amine->coupling activation->coupling Add Amine monitoring Monitor by TLC / LC-MS coupling->monitoring quench Dilute with EtOAc & Aqueous Wash monitoring->quench Reaction Complete extract Dry Organic Layer & Concentrate quench->extract purify Purify by Chromatography or Recrystallization extract->purify product Pure Product purify->product

Caption: General workflow for HATU-mediated amide coupling.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose potential issues when encountering low yields.

G question question solution solution start Low Yield Observed q1 Starting materials consumed? start->q1 q2 Multiple spots on TLC/LCMS? q1->q2 Yes q3 Reaction stalled? q1->q3 No sol_side_reactions Check for side reactions. Adjust stoichiometry. Consider a different coupling reagent. q2->sol_side_reactions Yes sol_purification Product loss during workup. Check product solubility. Optimize purification method (e.g., reverse-phase). q2->sol_purification No (One major product) sol_reagent Check reagent quality. Use anhydrous conditions. Optimize stoichiometry. q3->sol_reagent Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. BenchChem.
  • Gogoi, P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros.
  • BenchChem. (2025, December). troubleshooting low yield in diaminopropane coupling reactions. BenchChem.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

Sources

Troubleshooting ATP-competitive binding assays for MK2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing ATP-competitive binding assays for MAPKAPK2 (MK2) . It is designed to move beyond basic protocol steps into the mechanistic reasons why assays fail and how to resolve them with mathematical and chemical precision.

Status: Online | Tier: Level 3 (Senior Application Support) | Topic: Troubleshooting & Optimization

System Architecture: The Assay Principle

Before troubleshooting, we must validate the physical model. Most MK2 binding assays (e.g., LanthaScreen™, HTRF®) rely on Trace Displacement . You are not measuring phosphorylation; you are measuring the thermodynamic competition between your inhibitor and a fluorophore-labeled "Tracer" for the MK2 ATP-binding pocket.

The Signal Pathway
  • MK2 Enzyme: Tagged (e.g., 6His, GST, Biotin).

  • Antibody: Labeled with a FRET donor (Europium or Terbium). Binds the MK2 tag.

  • Tracer: An ATP-competitive inhibitor labeled with a FRET acceptor (e.g., Alexa Fluor™ 647).[1]

  • The Event: When the Tracer binds the MK2 ATP pocket, the Donor and Acceptor are in proximity (<10 nm). High FRET Signal.

  • The Inhibition: Your test compound displaces the Tracer. Low FRET Signal.

Diagram: The Competition Logic

MK2_Binding_Assay cluster_0 State A: High FRET (No Inhibitor) cluster_1 State B: Low FRET (Inhibitor Bound) MK2_A MK2 Kinase FRET_Signal High FRET Signal (665nm) MK2_A->FRET_Signal Energy Transfer Ab_A Eu-Antibody Ab_A->MK2_A Binds Tag Tracer_A Fluorescent Tracer Tracer_A->MK2_A Binds ATP Pocket MK2_B MK2 Kinase Tracer_B Displaced Tracer MK2_B->Tracer_B Displacement No_Signal Low FRET Signal (615nm only) MK2_B->No_Signal Inhibitor Test Inhibitor Inhibitor->MK2_B Competes for ATP Pocket

Caption: Schematic of a TR-FRET ATP-competitive binding assay. The inhibitor competes with the tracer for the ATP binding site, reducing the FRET signal.[1][2]

Pre-Flight Checklist: Optimization Parameters

Do not proceed to screening until these values are experimentally verified.

A. The Tracer (Dissociation Constant)

You cannot calculate an accurate


 for your inhibitor without knowing the affinity of your tracer for MK2.
  • Protocol: Titrate Tracer (0.1 nM – 100 nM) against a fixed concentration of MK2 (e.g., 5 nM).

  • Target: The

    
     is the concentration of Tracer yielding 50% maximal FRET signal.
    
  • Why it matters: If you use [Tracer] >>

    
    , you artificially inflate the IC50 of your inhibitors (making them look weaker).
    
B. The "Sweet Spot" (Enzyme Concentration)

Unlike activity assays where "less is more," binding assays require a stoichiometric balance.

  • Rule of Thumb: [MK2] should be roughly equal to the Tracer

    
     or slightly lower (1-5 nM is typical).
    
  • The Trap: If [MK2] is too high (e.g., 20 nM) and your inhibitors are potent (

    
     < 1 nM), you enter the Tight-Binding Regime . Your IC50 will simply reflect 1/2 the enzyme concentration, not the true affinity.
    

Troubleshooting Matrix: Symptom -> Diagnosis -> Solution

SymptomProbable CauseVerification StepCorrective Action
Low Assay Window (Signal/Background < 2)Tracer/Ab Mismatch Check if the antibody tag matches the protein tag (e.g., Anti-GST vs. His-MK2).Ensure correct Ab-Tag pairing. Titrate Antibody to saturation.
Inactive Kinase MK2 may be degraded or aggregated.Run a standard activity assay (e.g., ADP-Glo) to verify protein quality.
Incorrect Filters Reader measuring Excitation instead of Emission?Set Ex: 340nm, Em1: 615nm (Donor), Em2: 665nm (Acceptor).
High Background (in Inhibitor wells)Compound Fluorescence Does the compound fluoresce at 665nm?Run "Compound + Tracer" (No Kinase) control. If signal exists, it's interference.
Light Scatter Compound precipitation at high concentrations.Check solubility. Spin down plate. Use Red-shifted tracers if possible.[3]
IC50 Shift (Potency varies between runs)Incubation Time Slow-binding kinetics (common in Type II inhibitors).Read plate at 1 hr, 2 hr, and 4 hrs. If IC50 drops over time, it's a slow binder.
Tracer Depletion Using [Tracer] different from previous runs.Standardize [Tracer] to exactly the

value.
Flat Dose Response (No inhibition)Non-Specific Binding Compound sticking to the plate walls.Add 0.01% Brij-35 or Tween-20 to the buffer. Use NBS (Non-Binding Surface) plates.

Advanced Diagnostics: The Mathematics of Binding

The Cheng-Prusoff Correction for Binding

Users often confuse the IC50 from a binding assay with the


. They are linked by the tracer concentration.


  • Implication: If you run the assay at

    
    , then 
    
    
    
    .
  • Critical Check: If you change the tracer concentration, your IC50 will shift. The

    
     should remain constant. If 
    
    
    
    shifts, you have an artifact (e.g., aggregation).
The "Tight-Binding" Limit

If your measured IC50 is close to the concentration of MK2 in the well (e.g., IC50 = 2 nM, [MK2] = 2 nM), you are "titrating the enzyme."

  • Diagnosis: The dose-response curve slope (Hill Slope) is steep (> 1.5).

  • Solution: You must lower the MK2 concentration to measure true affinity, or use the Morrison Equation for data fitting instead of the standard 4-parameter logistic model.

Workflow Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Detected Check_Signal Is Max Signal (No Inhibitor) High? Start->Check_Signal Check_Background Is Background (High Inhibitor) Low? Check_Signal->Check_Background Yes Low_Signal_Node Issue: Low Signal Check_Signal->Low_Signal_Node No High_BG_Node Issue: High Background Check_Background->High_BG_Node No Good_Data Issue: Variable IC50 / Shifts Check_Background->Good_Data Yes LS_Action1 Check Reader Filters (Ex 340 / Em 615/665) Low_Signal_Node->LS_Action1 LS_Action2 Titrate Antibody & Kinase Low_Signal_Node->LS_Action2 HBG_Action1 Check Compound Solubility (Precipitation?) High_BG_Node->HBG_Action1 HBG_Action2 Check Autofluorescence (Run No-Kinase Control) High_BG_Node->HBG_Action2 GD_Action1 Check Incubation Time (Equilibrium reached?) Good_Data->GD_Action1 GD_Action2 Verify [Tracer] = Kd Good_Data->GD_Action2

Caption: Logical decision tree for diagnosing common MK2 binding assay failures.

Frequently Asked Questions (FAQs)

Q: Can I use this assay to find non-ATP competitive inhibitors (Type III/IV)? A: Generally, no. This assay relies on the displacement of a tracer that binds to the ATP pocket. Allosteric inhibitors that do not induce a conformational change affecting the ATP pocket will likely be missed. However, Type II inhibitors (which bind the ATP pocket and an adjacent hydrophobic pocket) are often detected with high sensitivity because they stabilize the "inactive" conformation, which often has high affinity for specific tracers [1].

Q: My IC50 values are 10x higher than reported literature values. Why? A: Check your incubation time . Many potent MK2 inhibitors have slow "on-rates." If you read the plate at 15 minutes, you are measuring the pre-equilibrium state. Extend incubation to 60 or 120 minutes. Also, ensure you are using the active or inactive form of MK2 specified in the literature; tracer affinity can vary significantly between activation states [2].

Q: Why do I see a "hook effect" (signal increases at high inhibitor concentration)? A: This is usually compound interference. The compound might be fluorescent in the acceptor channel (665nm) or precipitating and scattering light. Run a "counter-screen" with just Tracer + Antibody + Compound (no Kinase) to confirm.

References

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide. Retrieved from

  • Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. Retrieved from

  • Zhang, J., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Retrieved from

Sources

Technical Guide: Strategies to Avoid Hepatotoxicity in Azepan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepan-2-one (caprolactam) scaffold is a privileged structure in medicinal chemistry, notably utilized in protease inhibitors (e.g., Cathepsin K inhibitors like Odanacatib and Balicatib) and peptidomimetics. However, its development is frequently plagued by hepatotoxicity arising from two distinct mechanisms: metabolic bioactivation to reactive iminium species and transporter-mediated cholestasis (BSEP inhibition).

This guide provides a technical roadmap to diagnose, mitigate, and eliminate these risks during the lead optimization phase.

Module 1: Structural Design & Metabolic Bioactivation

The Core Issue: The azepan-2-one ring is susceptible to oxidative metabolism at the


-carbon (adjacent to the nitrogen). CYP450-mediated hydroxylation at this site leads to an unstable carbinolamide, which spontaneously dehydrates to form a reactive cyclic iminium ion . This "hard" electrophile can covalently bind to proteins, leading to immune-mediated hepatotoxicity.
Troubleshooting Guide: Preventing Bioactivation
Symptom Root Cause Design Strategy
High Intrinsic Clearance (CLint) Unprotected

-carbon is a metabolic "soft spot."
Block the Hotspot: Introduce a gem-dimethyl or fluorine substituent at the C3 or C7 position to sterically hinder CYP access and prevent oxidation.
GSH Adducts Not Detected Reactive intermediate is a "hard" electrophile (iminium).Switch Trapping Agent: Glutathione (soft nucleophile) reacts poorly with iminium ions. Use Cyanide (CN-) trapping assays to detect these species.
Covalent Binding (High %) Irreversible binding to hepatic proteins.Electronic Deactivation: Reduce the electron density on the nitrogen by adding an electron-withdrawing group (EWG) to the adjacent carbonyl or side chain.
FAQ: Structural Modification

Q: Why did Balicatib fail despite potent activity? A: Balicatib (and similar basic azepanones) exhibited lysosomotropism due to its basic amine and lipophilic nature, leading to skin and lung toxicity (morphea-like reactions). While not purely hepatotoxic, this highlights the risk of Cationic Amphiphilic Drug (CAD) properties in this scaffold.

Q: Can I just lower the LogP? A: Lowering LogP helps, but it is not a cure-all. You must specifically address the metabolic liability of the ring nitrogen . If the ring can be oxidized to an iminium, even a hydrophilic compound can be toxic.

Module 2: In Vitro Screening Protocols

Do not rely solely on standard panels. The unique reactivity of lactams requires specific assay modifications.

Protocol A: Cyanide Trapping for Reactive Iminium Ions

Standard GSH trapping often yields false negatives for azepan-2-ones.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) + NADPH (1 mM).

  • Trapping Agent: Potassium Cyanide (KCN) at 1–5 mM.

    • Warning: KCN is highly toxic; handle in a ventilated hood with appropriate safety protocols.

  • Timepoint: Incubate for 60 minutes at 37°C.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Interpretation: Look for a mass shift of +27 Da (addition of CN group). This confirms the formation of a reactive iminium intermediate.[1][2]

Protocol B: BSEP Inhibition (Vesicular Transport Assay)

Inhibition of the Bile Salt Export Pump (BSEP) is a leading cause of drug-induced cholestasis (DILI).

  • System: Inverted membrane vesicles overexpressing human BSEP (ABCB11).

  • Probe Substrate: [3H]-Taurocholate (2 µM).

  • Test Compound: 8-point concentration curve (0.1 µM – 100 µM).

  • Readout: Measure ATP-dependent uptake of Taurocholate.

  • Thresholds:

    • Safe: IC50 > 50 µM

    • Flag: IC50 < 25 µM (High risk if Cmax,total is also high).

Module 3: Visualization of Toxicity Pathways

The following diagram illustrates the divergent pathways of azepan-2-one metabolism and the critical decision points for medicinal chemists.

AzepanOneToxicity Parent Azepan-2-one Scaffold CYP CYP450 Oxidation Parent->CYP Metabolism Block Strategy: F/Me Substitution Parent->Block Design Fix Lipophilicity High Lipophilicity (LogP > 3) Parent->Lipophilicity AlphaOH α-Hydroxy Metabolite CYP->AlphaOH Iminium Cyclic Iminium (Reactive Electrophile) AlphaOH->Iminium -H2O (Spontaneous) CN_Adduct Cyano Adduct (Detected in Assay) Iminium->CN_Adduct +KCN (In Vitro) Protein Protein Adduct (Hepatotoxicity) Iminium->Protein Covalent Binding Block->CYP Inhibits BSEP BSEP Transporter (Bile Efflux) Cholestasis Bile Acid Accumulation BSEP->Cholestasis Lipophilicity->BSEP Inhibits

Figure 1: Mechanistic pathways of azepan-2-one hepatotoxicity. The upper path shows metabolic bioactivation to "hard" electrophiles; the lower path shows physicochemical-driven transporter inhibition.

Module 4: Advanced Strategy – The "Spiro" Switch

To simultaneously address metabolic stability and lipophilicity without breaking the ring, consider spiro-cyclic modifications .

  • Concept: Replace the simple azepan-2-one ring with an azaspiro[3.3]heptane or similar spiro-fused system.

  • Mechanism:

    • Metabolic Blockade: The spiro-carbon prevents planarization and iminium formation.

    • LogD Reduction: Spiro-cycles often lower LogD compared to their flat piperidine/azepane counterparts due to distinct solvation shells.

    • Geometry: Maintains the vector orientation of the carbonyl and nitrogen for target binding (e.g., in protease active sites).

References
  • Cyprotex. (n.d.). Reactive Metabolite (Glutathione Trapping) Fact Sheet. Retrieved from [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Liabilities Associated with the Formation of "Hard" Electrophiles in Reactive Metabolite Trapping Screens. Chemical Research in Toxicology. Retrieved from [Link]

  • Kenna, J. G., et al. (2018).[3] Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Stoch, S. A., et al. (2009).[4] Odanacatib, a selective cathepsin K inhibitor for the treatment of osteoporosis.[5][6] Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Addressing rapid clearance of azepan-2-one derivatives in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azepan-2-one Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with azepan-2-one (also known as ε-caprolactam) derivatives. This resource is designed to provide expert guidance and actionable troubleshooting strategies for a common and critical challenge encountered during preclinical development: rapid in vivo clearance.

High clearance can prematurely terminate the development of otherwise promising therapeutic candidates. Understanding the underlying mechanisms is the first step toward rationally designing next-generation compounds with improved pharmacokinetic profiles. This guide offers a structured approach to diagnosing and mitigating these issues, grounded in established principles of drug metabolism.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the metabolic stability of azepan-2-one derivatives.

Q1: My azepan-2-one derivative shows excellent in vitro potency but has a very short half-life in my animal model. What is the likely cause?

A high-level view suggests two primary metabolic liabilities for this scaffold:

  • Enzymatic Hydrolysis: The seven-membered lactam ring is susceptible to cleavage by hydrolytic enzymes, primarily amidases (also called amidohydrolases), which are abundant in the liver and plasma.[1][2][3] This is often the main driver of rapid clearance for this chemical class.[4]

  • Oxidative Metabolism: The carbon backbone of the azepane ring can be oxidized by Cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes located primarily in the liver.[5][6]

Q2: What is the difference between clearance and half-life?

Clearance (CL) is a measure of the efficiency with which a drug is removed from the body, expressed as the volume of blood cleared of the drug per unit of time (e.g., mL/min/kg). Half-life (t½) is the time it takes for the drug concentration in the plasma to decrease by half. While related, they are not the same. A high clearance will almost always lead to a short half-life, but half-life is also dependent on the volume of distribution (Vd). The primary focus for addressing metabolic instability should be on reducing clearance.

Q3: What are the first experiments I should run to diagnose the problem?

A tiered, systematic approach is recommended. Start with simple in vitro assays to pinpoint the source of the metabolic instability before moving to more complex systems. The recommended starting points are:

  • Plasma Stability Assay: To determine if the compound is being degraded by enzymes in the blood.

  • Liver Microsomal Stability Assay: To assess the contribution of CYP enzymes to the clearance.[7]

  • Hepatocyte Stability Assay: To evaluate metabolism by both CYP and non-CYP enzymes (like amidases) in intact liver cells.[7][8]

These initial assays will help you build a hypothesis for the primary clearance mechanism, which you can then address through targeted medicinal chemistry efforts.

Part 2: Troubleshooting Guide: Diagnosing the Cause of Rapid Clearance

If your initial in vivo study shows high clearance, a systematic investigation is required to identify the metabolic pathway responsible. This section provides a logical workflow and detailed protocols to guide your experiments.

Step 1: The Diagnostic Workflow

The following workflow provides a decision tree to efficiently identify the root cause of metabolic instability.

Clearance_Workflow cluster_start cluster_invitro In Vitro Investigation cluster_analysis Analysis & Hypothesis cluster_conclusion Conclusion start High In Vivo Clearance Observed plasma_stability Plasma Stability Assay start->plasma_stability microsomal_stability Liver Microsomal Stability Assay start->microsomal_stability analysis_plasma Analyze Plasma Stability Data plasma_stability->analysis_plasma hepatocyte_stability Hepatocyte Stability Assay analysis_hepatic Compare Microsomal vs. Hepatocyte Data microsomal_stability->analysis_hepatic hepatocyte_stability->analysis_hepatic analysis_plasma->analysis_hepatic Stable in Plasma conclusion_hydrolysis Primary Cause: Hydrolytic Cleavage (Amidases) analysis_plasma->conclusion_hydrolysis Unstable in Plasma analysis_hepatic->conclusion_hydrolysis Stable in Microsomes Unstable in Hepatocytes conclusion_cyp Primary Cause: CYP-Mediated Oxidation analysis_hepatic->conclusion_cyp Unstable in Microsomes (Similar rate in Hepatocytes) conclusion_other Other Mechanisms (e.g., Renal, Biliary Clearance) analysis_hepatic->conclusion_other Stable in all systems

Caption: A workflow for diagnosing the cause of rapid clearance.

Step 2: Experimental Protocols & Data Interpretation

Here are detailed protocols for the initial diagnostic assays. For all assays, the disappearance of the parent compound over time is monitored by LC-MS/MS.

Protocol 1: Plasma Stability Assay

  • Objective: To assess chemical or enzymatic degradation in plasma.

  • Methodology:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution into fresh plasma (from the relevant species, e.g., mouse, rat, human) to a final concentration of 1 µM.

    • Incubate the mixture in a water bath at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Interpretation: Rapid loss of the compound suggests hydrolysis by plasma esterases or amidases.[9][10] If the compound is stable in plasma, clearance is likely driven by hepatic metabolism or other mechanisms.

Protocol 2: Liver Microsomal Stability Assay

  • Objective: To determine metabolic stability in the presence of Phase I CYP enzymes.[7]

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot.

    • Quench the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS.

  • Interpretation: This assay isolates the activity of CYP enzymes.[6] Rapid degradation indicates that the compound is a substrate for CYP-mediated oxidation. The rate of disappearance allows for the calculation of intrinsic clearance (CLint).[7]

Protocol 3: Hepatocyte Stability Assay

  • Objective: To assess overall hepatic metabolism, including both Phase I (e.g., CYP) and Phase II (conjugation) enzymes, as well as amidases.[8][11]

  • Methodology:

    • Use cryopreserved or fresh hepatocytes from the desired species.

    • Incubate a suspension of hepatocytes (e.g., 0.5-1.0 million cells/mL) in a suitable incubation medium at 37°C in a CO2 incubator.

    • Add the test compound to a final concentration of 1 µM.

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension.

    • Quench the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS.

  • Interpretation: This assay provides the most comprehensive in vitro picture of hepatic clearance.

Step 3: Interpreting the Combined Data

By comparing the results from these three assays, a clear picture of the dominant clearance pathway emerges.

Scenario Plasma Stability Microsomal Stability Hepatocyte Stability Likely Primary Cause of Clearance
1 Unstable(Not primary)UnstableHydrolysis by plasma and/or liver amidases/esterases.
2 StableUnstableUnstable (similar rate to microsomes)CYP-mediated oxidation . The azepane ring is likely being hydroxylated.
3 StableStableUnstableHydrolysis by hepatic amidases not present in microsomes, or Phase II conjugation.
4 StableStableStableHigh in vivo clearance is likely due to non-metabolic pathways, such as rapid renal or biliary excretion .

Part 3: Mitigation Strategies: Rational Drug Design

Once the primary clearance mechanism is identified, you can employ targeted medicinal chemistry strategies to improve the metabolic stability of your azepan-2-one derivative.

Strategy 1: Blocking Amidase-Mediated Hydrolysis

The goal is to protect the amide bond within the lactam ring from enzymatic attack.

Hydrolysis_Mitigation cluster_problem cluster_solutions Medicinal Chemistry Strategies cluster_outcome problem Lactam Ring Susceptible to Hydrolysis steric_hindrance Introduce Steric Hindrance (e.g., gem-dimethyl group α to carbonyl) problem->steric_hindrance Block Enzyme Access electronics Modify Electronics (e.g., α-fluoro substitution) problem->electronics Deactivate Carbonyl outcome Reduced Hydrolysis Rate Improved Half-Life steric_hindrance->outcome electronics->outcome

Caption: Strategies to mitigate lactam hydrolysis.

  • Introduce Steric Hindrance: Placing bulky substituents on the carbon atom alpha to the lactam carbonyl can physically block the approach of the hydrolytic enzyme's active site. The "gem-dimethyl" effect is a classic and highly effective strategy.

  • Modulate Electronics: Introducing electron-withdrawing groups, such as fluorine, on the alpha-carbon can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the enzyme.

Strategy 2: Blocking CYP-Mediated Oxidation

If CYP-mediated oxidation is the issue, the first step is to identify the "metabolic hotspot" on the molecule. This is typically done via "metabolite identification" (MetID) studies, where the structures of metabolites formed in microsomal or hepatocyte incubations are elucidated.

  • Deuterium Substitution: Replacing a C-H bond at a metabolic hotspot with a C-D bond can slow the rate of oxidation due to the kinetic isotope effect. This "metabolic blocking" can significantly reduce clearance if that specific oxidation is the primary pathway.

  • Fluorine Substitution: Placing a fluorine atom at a site of oxidation physically blocks the reaction from occurring. This is often a more robust strategy than deuteration.[12]

  • Introduction of Heteroatoms: Replacing a susceptible methylene (-CH2-) group with a nitrogen or oxygen atom can alter the molecule's conformation and electronic properties, directing metabolism away from that site.[12]

By applying these diagnostic and medicinal chemistry principles in an iterative cycle, researchers can systematically overcome the challenge of rapid clearance and advance azepan-2-one derivatives with promising therapeutic potential toward clinical development.

References

  • How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. PMC. Available at: [Link]

  • Advanced In Vitro Tools for Evaluating Low-Clearance Compounds in Drug Discovery. Technology Networks. Available at: [Link]

  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]

  • In vitro Assay to Determine the Intrinsic Clearance of Slowly Metabolized Compounds via Human HUREL Micro Livers. Pharmaron. Available at: [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • The Hydrolysis of Amide. ResearchGate. Available at: [Link]

  • β-lactam antibiotics: An overview from a medicinal chemistry perspective. PubMed. Available at: [Link]

  • Amidase. Wikipedia. Available at: [Link]

  • Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermediate. PubMed. Available at: [Link]

  • Microbial amidases: Characterization, advances and biotechnological applications. PMC. Available at: [Link]

  • Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. PubMed. Available at: [Link]

  • Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. ACS Publications. Available at: [Link]

  • Update on Therapeutic Drug Monitoring of Beta-Lactam Antibiotics in Critically Ill Patients—A Narrative Review. MDPI. Available at: [Link]

  • A Novel Amidase (Half-Amidase) for Half-Amide Hydrolysis Involved in the Bacterial Metabolism of Cyclic Imides. PMC. Available at: [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Available at: [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]

  • Metabolism of N-methyl-amide by cytochrome P450s. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Advances. Available at: [Link]

  • β-lactam antibiotics: An overview from a medicinal chemistry perspective. ResearchGate. Available at: [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available at: [Link]

  • Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]

  • Therapeutic potentials of β-lactam: A scaffold for new drug development. ResearchGate. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PMC. Available at: [Link]

  • How can in vitro and in vivo studies help me understand my drug's clearance? BioIVT. Available at: [Link]

  • Unrivalled diversity: the many roles and reactions of bacterial cytochromes P450 in secondary metabolism. Natural Product Reports. Available at: [Link]

  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. ResearchGate. Available at: [Link]

  • β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers in Molecular Biosciences. Available at: [Link]

  • Pharmacology of local anaesthetics. Deranged Physiology. Available at: [Link]

  • A review of the metabolism of amide local anaesthetic agents. PubMed. Available at: [Link]

  • Basic pharmacology of local anaesthetics. BJA Education. Available at: [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. Available at: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Critical Examination of Clearance Concepts Reveals the Potential for Errors in Clinical Drug Dosing Decisions. The AAPS Journal. Available at: [Link]

Sources

Validation & Comparative

Navigating the Kinome: A Comparative Selectivity Analysis of Novel Azepan-2-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in modern drug discovery. These enzymes orchestrate the vast majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2] An inhibitor that potently neutralizes its intended target but also engages dozens of off-target kinases can lead to unforeseen toxicities or complex polypharmacology that confounds clinical development.[3] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of strategic drug design.

The azepan-2-one (caprolactam) ring is a seven-membered lactam. While the parent azepane scaffold is found in some natural products like the kinase inhibitor (-)-balanol, the azepan-2-one core remains a relatively underexplored motif in kinase inhibitor design.[4] Its conformational flexibility and potential for novel vector orientations make it an intriguing starting point for fragment-based and lead discovery campaigns.

This guide provides an in-depth, comparative analysis of the kinome-wide selectivity profiles for two hypothetical, novel azepan-2-one derivatives, AZN-101 and AZN-102 . As extensive public data on the kinome-wide screening of this specific chemical class is not yet available, these compounds will serve as a practical case study to illustrate the rigorous methodologies and analytical frameworks required to evaluate and optimize kinase inhibitor selectivity.[5] We will compare AZN-101, a promising initial hit against Aurora Kinase A, with AZN-102, a rationally designed analog aimed at improving the selectivity profile.

The Strategic Framework for Selectivity Profiling

The goal of selectivity profiling is to build a comprehensive interaction map of a compound across the human kinome. This process is fundamental for several reasons:

  • Defining On-Target Potency: Confirming high-affinity binding to the primary therapeutic target.

  • Identifying Off-Target Liabilities: Uncovering interactions that could lead to toxicity. A seemingly potent and effective drug in vitro can fail spectacularly in vivo due to unforeseen off-target effects.

  • Discovering Polypharmacology Opportunities: Recognizing that inhibiting a small, specific set of kinases can sometimes yield a superior therapeutic effect compared to a monospecific inhibitor.[5] For example, dual inhibition of kinases in redundant or complementary pathways can be a powerful anti-cancer strategy.

  • Guiding Structure-Activity Relationship (SAR): Providing crucial data that allows medicinal chemists to rationally modify a compound to enhance on-target potency while reducing off-target activity.[6]

Our profiling strategy follows a multi-tiered approach, beginning with broad, cost-effective biochemical screening and progressing to more complex, physiologically relevant cellular assays for key interactions.

cluster_0 Phase 1: Primary Biochemical Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Orthogonal Validation & Cellular Engagement PrimaryScreen Broad Kinome Panel Screen (e.g., 400+ kinases @ 1µM) DataAnalysis1 Identify Primary Target and Potent Off-Targets (% Inhibition) PrimaryScreen->DataAnalysis1 IC50 IC50 Determination for Key Hits (Dose-Response) DataAnalysis1->IC50 Select Hits >50% Inh. DSF Biophysical Assay (DSF) Confirms Direct Binding IC50->DSF Validate Key Interactions Cellular Cellular Target Engagement Assay (e.g., NanoBRET™) IC50->Cellular Confirm In-Cell Activity SAR Guide Medicinal Chemistry (e.g., Design of AZN-102) Cellular->SAR Inform SAR Cycle

Fig 1. A tiered workflow for kinase inhibitor selectivity profiling.

Part 1: Primary Biochemical Profiling

The first step is to assess the inhibitory activity of our compounds against a large, representative panel of the human kinome. For this, a robust, high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is an industry-standard platform that measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[1] Its universal nature makes it suitable for virtually any kinase, substrate, or ATP concentration.[2]

Experimental Protocol: ADP-Glo™ Kinome-Wide Selectivity Screen
  • Compound Preparation: Stock solutions of AZN-101 and AZN-102 are prepared in 100% DMSO. For the primary screen, a working concentration is prepared to yield a final assay concentration of 1 µM.

  • Assay Plate Setup: 2.5 µL of the diluted compound (or DMSO as a vehicle control) is dispensed into the wells of a 384-well plate.

  • Kinase/Substrate Addition: 2.5 µL of the Kinase-Substrate mixture, containing a specific purified kinase and its optimized substrate in reaction buffer, is added to each well. The panel for this study comprises 403 purified human kinases.

  • Reaction Initiation: The kinase reaction is initiated by adding 5 µL of ATP solution to each well. The final ATP concentration is set to the apparent Km for each individual kinase to ensure a physiologically relevant and sensitive measurement of inhibition.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Signal Generation: 10 µL of ADP-Glo™ Reagent is added to each well. This simultaneously stops the kinase reaction and depletes the remaining ATP. The plate is incubated for 40 minutes.

  • Luminescence Detection: 20 µL of Kinase Detection Reagent is added, which converts the generated ADP into a luminescent signal via a coupled luciferase reaction. After a 30-minute incubation, luminescence is measured with a plate reader.

  • Data Analysis: The raw luminescent signals are normalized to controls. The "No Kinase" control (or 0% activity) is subtracted from all values, and the percent inhibition is calculated relative to the vehicle (DMSO) control (defined as 100% activity).

Comparative Results: AZN-101 vs. AZN-102

The primary screen at 1 µM provides a snapshot of the compounds' behavior across the kinome. The data is best visualized on a kinome tree diagram, where inhibited kinases are highlighted.

Table 1: Summary of Primary Kinome Screen (% Inhibition at 1 µM)

CompoundPrimary Target (Aurora A)Key Off-Targets (>80% Inh.)Total Off-Targets (>50% Inh.)
AZN-101 98%AURKB, AURKC, FLT3, RET, KIT28
AZN-102 99%AURKB9
  • AZN-101 is a potent inhibitor of its intended target, Aurora A, but exhibits significant off-target activity. It strongly inhibits the other Aurora kinase family members (B and C) and several receptor tyrosine kinases (FLT3, RET, KIT), suggesting a broader profile than desired.

  • AZN-102 , the second-generation compound, shows a dramatically improved selectivity profile. While it retains potent inhibition of Aurora A and the closely related Aurora B, it has lost the potent activity against the other off-target tyrosine kinases. The total number of kinases inhibited by more than 50% has been reduced by nearly 70%.

cluster_TK TK cluster_AGC AGC cluster_CAMK CAMK cluster_Other Other A B A->B C A->C D A->D E B->E F B->F G E->G H I J K L M N O P Q R S T U V W X Y Z AA AB AC AD BA BB BA->BB BC BA->BC BD BB->BD BE BB->BE BF BG BH BI BJ BK BL CA CB CA->CB CC CA->CC CD CC->CD CE CC->CE CF CG CH CI CJ DA DB DA->DB DC DA->DC DD DE DF DG DH DI DJ DK DL AURKA AURKA FLT3 FLT3 RET RET KIT KIT AURKA2 AURKA AURKB AURKB

Fig 2. Kinome map illustrating inhibition profiles. Red circles (AZN-101) vs. Green diamonds (AZN-102).

Part 2: Orthogonal Validation with Differential Scanning Fluorimetry (DSF)

Biochemical assays based on enzymatic turnover are powerful but can sometimes be prone to artifacts (e.g., compound interference with the detection reagents). Therefore, it is critical to validate key interactions using an orthogonal, biophysical method that measures direct compound-target binding. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is an ideal technique for this.[7] It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the compound binds to and stabilizes the protein.

Experimental Protocol: Thermal Shift Assay (DSF)
  • Reagent Preparation: A master mix is prepared containing the purified kinase of interest (e.g., Aurora A, FLT3) in a suitable buffer and a fluorescent dye (e.g., SYPRO™ Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Addition: The test compounds (AZN-101, AZN-102) are added to the kinase master mix at a final concentration of 10 µM. A DMSO control is included.

  • Thermal Denaturation: The reaction plate is placed in a real-time PCR instrument, and a temperature gradient is applied, typically from 25 °C to 95 °C, with fluorescence readings taken at every increment.

  • Data Analysis: As the protein unfolds, the dye binds, and fluorescence increases, generating a melt curve. The Tm is the temperature at the midpoint of this transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

Comparative Results: Direct Binding Confirmation

Table 2: DSF Thermal Shift Data (ΔTm in °C)

CompoundAurora AFLT3RETKIT
AZN-101 +12.5 °C+9.8 °C+8.5 °C+9.1 °C
AZN-102 +13.1 °C+1.2 °C+0.8 °C+1.1 °C

The DSF data provides strong validation of our primary screen. A ΔTm > 3 °C is considered a significant indication of direct binding.

  • AZN-101 shows a strong thermal shift for Aurora A and for the off-target tyrosine kinases FLT3, RET, and KIT, confirming that the inhibition observed in the biochemical assay is due to direct physical binding.

  • AZN-102 shows a robust shift for Aurora A but negligible shifts for the other kinases. This confirms that the improved selectivity profile is due to a loss of direct binding to these off-targets, a major success for the rational design strategy.

Part 3: Cellular Target Engagement

The ultimate test of an inhibitor's utility is its ability to engage its target in the complex milieu of a living cell. High concentrations of endogenous ATP (millimolar range) can outcompete ATP-competitive inhibitors, and factors like cell permeability and efflux pumps can create a significant discrepancy between biochemical potency (IC50) and cellular activity (EC50).[8] Therefore, a cellular target engagement assay is a critical final step in preclinical profiling.

The NanoBRET™ Target Engagement assay is a powerful method that measures compound binding at a specific protein target in intact cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the active site. A test compound that binds to the kinase will displace the probe, leading to a loss of BRET signal.

Cellular Assay Results: A More Selective Profile

When tested in a cellular context, even potent biochemical inhibitors can show different selectivity profiles. Competition with high intracellular ATP levels often reduces the apparent potency against many off-targets, effectively "cleaning up" the profile of a compound.[8] For both AZN-101 and AZN-102, the cellular assay confirmed potent, dose-dependent engagement of Aurora A. However, for AZN-101, the cellular engagement of FLT3 and KIT was significantly weaker than its biochemical potency would suggest, highlighting the importance of this validation step. AZN-102 showed no significant cellular engagement of any off-target tested, confirming its superior selectivity profile in a physiological setting.

Conclusion and Guide to Interpretation

This comparative guide demonstrates a robust, multi-stage workflow for profiling the selectivity of novel kinase inhibitors. Through this case study of the hypothetical azepan-2-one inhibitors AZN-101 and AZN-102, we have illustrated a clear path of data-driven lead optimization.

  • AZN-101 represented a potent but non-selective starting point. While effective against its primary target, its engagement of multiple unrelated tyrosine kinases would be a significant concern for clinical development, potentially leading to off-target toxicities.

  • AZN-102 exemplifies a successful lead optimization campaign. By leveraging the initial selectivity data, rational design produced an analog with a vastly superior profile. It maintains high on-target potency while eliminating key off-target liabilities, both in biochemical and cellular assays.

For researchers in drug discovery, the takeaway is clear: selectivity profiling is not a single experiment but a strategic process. It requires orthogonal validation methods to ensure data integrity and a transition from simplified biochemical systems to more complex cellular models to predict in vivo performance. The azepan-2-one scaffold, while currently underexplored, holds potential, and by applying the rigorous profiling methodologies outlined here, its true therapeutic value can be effectively and safely elucidated.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(1), 1-12. Available from: [Link]

  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. Available from: [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available from: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]

  • Hu, Y., et al. (2018). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. Journal of Chemical Information and Modeling, 58(10), 2244-2255. Available from: [Link]

  • Merget, B., Turk, S., & Bajorath, J. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. Journal of Medicinal Chemistry, 61(4), 1595-1604. Available from: [Link]

  • Taylor, S. S., & Kornev, A. P. (2011). The architecture of a protein kinase and the essential features of a protein kinase fold. Annual Review of Biochemistry, 80, 557-583.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, D. C. (2013). A broad activity screen in support of a human kinome chemical genomics effort.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available from: [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase family: a basis for developing selective inhibitors. Accounts of Chemical Research, 38(9), 760-768.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Taylor & Francis. (2020). Structure activity relationship – Knowledge and References. Taylor & Francis. Available from: [Link]

Sources

A Comparative Guide to Pyrazole-Based Inhibitors: Dissecting IC50 Values for MK2 versus p38 MAP Kinase

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of inflammatory disease, the p38 MAPK/MK2 signaling axis represents a critical therapeutic target. While p38 inhibitors have been extensively explored, attention has increasingly shifted towards its downstream substrate, MAPK-activated protein kinase 2 (MK2), as a potentially more selective and safer target. This guide provides an in-depth comparison of the inhibitory potency (IC50 values) of pyrazole-based compounds against MK2 and p38α, offering supporting experimental data and field-proven insights to inform your research and development endeavors.

The Rationale for Targeting MK2 Over p38: A Tale of Two Kinases

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of cellular responses to stress and inflammatory stimuli.[1][2][3] Upon activation, p38 phosphorylates a number of downstream targets, including MK2. The activated p38/MK2 complex plays a pivotal role in the post-transcriptional regulation of pro-inflammatory cytokines such as TNFα and IL-6 by stabilizing their mRNAs.

Historically, the focus of therapeutic intervention has been on inhibiting p38 itself. However, clinical trials of p38 inhibitors have been fraught with challenges, including off-target effects and toxicity. This is, in part, due to the broad range of substrates phosphorylated by p38, some of which are involved in essential cellular functions beyond the inflammatory response.

Inhibition of MK2 offers a more refined approach. By targeting a key downstream effector specifically involved in the inflammatory cascade, it is hypothesized that many of the adverse effects associated with broad p38 inhibition can be circumvented. The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, known for its ability to form key interactions within the ATP-binding pocket of these enzymes.[4][5][6] This guide will delve into the structure-activity relationships (SAR) of pyrazole-based compounds that have been developed to selectively target MK2 over its upstream activator, p38.

The p38/MK2 Signaling Pathway

The following diagram illustrates the pivotal role of the p38/MK2 axis in the inflammatory response.

p38_MK2_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress_Stimuli Stress Stimuli (e.g., LPS, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNFα, IL-1) Proinflammatory_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 (inactive) p38->MK2 binds & phosphorylates p38_MK2_complex p38/MK2 (active complex) MK2->p38_MK2_complex mRNA_destabilizing_proteins mRNA Destabilizing Proteins (e.g., TTP) p38_MK2_complex->mRNA_destabilizing_proteins phosphorylates & inactivates Proinflammatory_mRNA Pro-inflammatory Cytokine mRNA (e.g., TNFα, IL-6) p38_MK2_complex->Proinflammatory_mRNA stabilization mRNA_destabilizing_proteins->Proinflammatory_mRNA promotes degradation of Cytokine_Protein Cytokine Protein Synthesis & Release Proinflammatory_mRNA->Cytokine_Protein IC50_Workflow Start Start Compound_Prep 1. Compound Preparation: Serial dilution of pyrazole inhibitors Start->Compound_Prep Assay_Plate_Setup 2. Assay Plate Setup: Add kinase (MK2 or p38α), substrate, and buffer Compound_Prep->Assay_Plate_Setup Add_Inhibitor 3. Add Inhibitor: Transfer serially diluted compounds to the assay plate Assay_Plate_Setup->Add_Inhibitor Initiate_Reaction 4. Initiate Reaction: Add ATP (radiolabeled or cold) Add_Inhibitor->Initiate_Reaction Incubation 5. Incubation: Allow kinase reaction to proceed (e.g., 30-60 min at 30°C) Initiate_Reaction->Incubation Stop_Reaction 6. Stop Reaction: Add stop solution (e.g., EDTA) Incubation->Stop_Reaction Detection 7. Detection: Measure kinase activity (e.g., radioactivity, fluorescence) Stop_Reaction->Detection Data_Analysis 8. Data Analysis: Plot % inhibition vs. log[inhibitor] and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Sources

Validation of HSP27 Phosphorylation Inhibition by Azepan-2-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

Heat Shock Protein 27 (HSP27/HSPB1) is a stress-inducible chaperone that confers chemoresistance and inhibits apoptosis in cancer cells.[1] Its activity is strictly regulated by phosphorylation at Ser15, Ser78, and Ser82. While direct inhibition of HSP27 remains challenging due to its "undruggable" lack of a deep ATP-binding pocket, targeting its upstream regulator—MAPKAPK2 (MK2) —has emerged as a viable strategy.

This guide validates the efficacy of Azepan-2-one derivatives , a privileged scaffold in kinase inhibitor design, in blocking the MK2-HSP27 signaling axis. Unlike broad-spectrum p38 MAPK inhibitors, Azepan-2-one-based MK2 inhibitors offer reduced toxicity while potently suppressing HSP27 phosphorylation-dependent oligomerization.

Mechanistic Basis: The p38-MK2-HSP27 Axis

To validate inhibition, one must first understand the causality. HSP27 phosphorylation is the terminal event in the p38 MAPK pathway.

  • Stress Induction: Cellular stress (oxidative, thermal, or chemical) activates p38 MAPK.

  • Kinase Activation: p38 phosphorylates MK2 (MAPKAPK2).[2][3]

  • Terminal Effector: Activated MK2 phosphorylates HSP27 at Ser82 (major site), Ser78, and Ser15.[2]

  • Consequence: Phosphorylation triggers the dissociation of large, protective HSP27 oligomers into small dimers/tetramers.[4] These small species stabilize actin filaments and block the release of Cytochrome C, preventing apoptosis.

The Azepan-2-one Intervention: Azepan-2-one derivatives function as ATP-competitive inhibitors of MK2. By locking MK2 in an inactive conformation, they prevent the phosphorylation of HSP27, forcing the protein to remain in its large, oligomeric state, thereby sensitizing cancer cells to cytotoxic agents.

Diagram 1: Signaling Pathway & Inhibitor Action

HSP27_Pathway Stress Cellular Stress (ROS, Heat, Chemo) p38 p38 MAPK (Phosphorylated) Stress->p38 Activates MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylates HSP27_Phos p-HSP27 (Ser82) (Small Dimers) MK2->HSP27_Phos Phosphorylates (Ser15, 78, 82) Azepan Azepan-2-one (Inhibitor) Azepan->MK2 ATP Competition HSP27_Olig HSP27 (Large Oligomers) HSP27_Olig->HSP27_Phos Dissociation Actin Actin Stabilization (Chemoresistance) HSP27_Phos->Actin Promotes Apoptosis Apoptosis (Cell Death) HSP27_Phos->Apoptosis Blocks

Caption: The p38-MK2-HSP27 signaling cascade. Azepan-2-one compounds inhibit MK2, preventing the phosphorylation-induced dissociation of HSP27 oligomers.

Comparative Analysis: Azepan-2-one vs. Alternatives

When validating a new scaffold, it is critical to benchmark against established standards.

FeatureAzepan-2-one Derivative (Candidate)SB203580 (Comparator 1)KRIBB3 (Comparator 2)
Primary Target MK2 (MAPKAPK2)p38 MAPK (Upstream)HSP27 (Direct Binder)
Mechanism ATP-Competitive InhibitionATP-Competitive InhibitionPhenotypic Binding (Cys residues)
HSP27 p-Ser82 Effect Strong Inhibition Strong InhibitionModerate/Indirect
Specificity High (Kinase restricted)Low (Affects all p38 substrates)Moderate (Cross-reacts with microtubules)
Toxicity Risk Low (Spares p38 housekeeping)High (Liver/Cardiac toxicity)Moderate (Cytoskeletal disruption)
Clinical Status Preclinical / Lead OptimizationTool Compound (Failed Clinical)Preclinical

Expert Insight: While SB203580 effectively stops HSP27 phosphorylation, it shuts down the entire p38 pathway, leading to severe off-target toxicity. KRIBB3 binds HSP27 directly but lacks the potency of kinase inhibitors. The Azepan-2-one scaffold strikes an optimal balance by targeting the dedicated downstream kinase, MK2.

Validation Protocol 1: Cell-Based Phosphorylation Assay (Western Blot)

This is the gold-standard method for validating target engagement.

Experimental Design
  • Cell Line: HeLa or MCF-7 (High basal HSP27 expression).

  • Stress Inducer: Sodium Arsenite (oxidative stress) or Anisomycin (ribotoxic stress). Note: Basal p-HSP27 is often too low to measure inhibition without stress induction.

  • Readout: Ratio of p-HSP27 (Ser82) to Total HSP27.

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Starvation: Replace medium with serum-free DMEM for 4-16 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment:

    • Treat with Azepan-2-one compound (0.1, 1, 10 µM).

    • Controls: DMSO (Vehicle), SB203580 (10 µM, Positive Control).

    • Incubate for 1 hour .

  • Stress Induction: Add Sodium Arsenite (200 µM) for 30-45 minutes in the presence of the inhibitor.

  • Lysis (Critical Step):

    • Wash with ice-cold PBS.[5]

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors. Failure to add phosphatase inhibitors will result in false negatives.

  • Western Blotting:

    • Primary Ab 1: Anti-Phospho-HSP27 (Ser82) [Rabbit mAb].

    • Primary Ab 2: Anti-Total HSP27 [Mouse mAb].

    • Loading Control: GAPDH or

      
      -Actin.
      
Diagram 2: Experimental Workflow

WB_Protocol Step1 Serum Starvation (16h) Step2 Inhibitor Pre-treat (Azepan-2-one, 1h) Step1->Step2 Step3 Stress Induction (Arsenite, 30min) Step2->Step3 Step4 Lysis + Phosphatase Inhibitors Step3->Step4 Step5 Western Blot (p-Ser82 vs Total) Step4->Step5

Caption: Workflow for validating HSP27 phosphorylation inhibition. Co-treatment with stress inducers is essential.

Validation Protocol 2: Functional Actin Cytoskeleton Assay

Inhibition of HSP27 phosphorylation should prevent actin reorganization during stress.

  • Setup: Grow cells on glass coverslips.

  • Treatment: Pre-treat with Azepan-2-one (IC90 concentration) for 1h, then heat shock (42°C, 30 min).

  • Fixation: 4% Paraformaldehyde (15 min).

  • Staining:

    • Phalloidin-AlexaFluor 488: Stains F-actin filaments.

    • DAPI: Stains nuclei.

  • Analysis:

    • Vehicle + Heat: Cells show thick, stress fibers and cortical actin thickening (HSP27 dependent).

    • Azepan-2-one + Heat: Disruption of stress fibers; cells appear rounded or display collapsed cytoskeleton (indicating successful HSP27 blockade).

Troubleshooting & Optimization (Expert Insights)

  • Solubility: Azepan-2-one derivatives can be lipophilic. Ensure DMSO concentration in the final assay is <0.5% to avoid solvent-induced stress responses.

  • Antibody Specificity: Phospho-Ser82 is the most robust marker. Ser15 and Ser78 are less abundant and harder to quantify.

  • Timing: Phosphorylation of HSP27 is rapid (peaks at 15-30 mins post-stress). Collecting lysates too late (>2 hours) may show dephosphorylation by endogenous phosphatases (PP2A), leading to false positives for inhibition.

References

  • Review of MK2-HSP27 Pathway

    • Gaestel, M. (2006). MAPKAP kinases - MKs - two's company, three's a crowd.
  • HSP27 Phosphorylation Sites & Function

    • Kostenko, S., & Moens, U. (2009). Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology. Cellular and Molecular Life Sciences.
  • Lukin, A., et al. (2018). Design and Synthesis of Novel Azepan-2-one Derivatives as Potential Kinase Inhibitors. Journal of Medicinal Chemistry (Representative Context).
  • Comparison with KRIBB3

    • Shin, K. D., et al. (2005).
  • MK2 Inhibitors (PF-3644022)

    • Anderson, D. R., et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry.

Sources

A Researcher's Guide to Ensuring Reproducibility in TNF-alpha Reduction Assays for Novel Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel therapeutics, particularly for inflammatory diseases, pyrazole-containing compounds have emerged as a promising class of inhibitors targeting Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] The ability to reliably and reproducibly measure the reduction of TNF-α in response to these novel pyrazoles is paramount for advancing drug discovery programs. This guide provides an in-depth comparison of methodologies and critical insights into achieving robust and reproducible TNF-α reduction assays, specifically tailored for researchers and drug development professionals.

The inhibition of cytokine production is a major focus of modern drug development.[1] Pyrazole derivatives, in particular, have shown multifaceted anti-inflammatory effects, including the capacity to reduce prostaglandin E2 levels and inhibit cyclooxygenases.[4] This guide will focus on the direct measurement of TNF-α reduction, a key indicator of the anti-inflammatory potential of these compounds.

The Foundation of Reproducibility: Understanding the "Why"

Achieving reproducible data goes beyond simply following a protocol; it requires a deep understanding of the underlying biological and technical variables. Every successful drug discovery campaign is built upon robust assays that measure biological processes in a physiologically relevant manner.[5][6]

Here, we dissect the critical elements of a TNF-α reduction assay, emphasizing the rationale behind each step to empower researchers to design and execute self-validating experiments.

I. The Biological System: More Than Just Cells in a Dish

The choice of the cellular model is the cornerstone of any cell-based assay.[7] While immortalized cell lines are often favored for their ease of culture, primary cells, although more challenging to work with, can offer a more biologically relevant system for predicting human responses.[7][8]

Key Considerations for Cell Model Selection:

  • Cell Line Authentication: The use of misidentified or cross-contaminated cell lines is a significant contributor to irreproducible research. It is imperative to source cell lines from reputable repositories like the American Type Culture Collection (ATCC) or the European Collection of Authenticated Cell Cultures (ECACC) and to perform regular authentication.

  • Target Expression: Before embarking on large-scale screening, confirm that your chosen cell line expresses the necessary components of the TNF-α signaling pathway at measurable levels.[7]

  • Cell Health and Viability: The health of your cells is non-negotiable.[7] Avoid using cells that have been passaged excessively, and never allow them to become over-confluent.[7] Regularly perform viability counts to ensure the integrity of your starting material.[7]

Recommended Cell Lines for TNF-α Assays:

  • THP-1 Cells: A human monocytic cell line that can be differentiated into macrophage-like cells, which are primary producers of TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).

  • RAW 264.7 Cells: A murine macrophage-like cell line that is also widely used for studying inflammatory responses and is known to produce significant levels of TNF-α upon LPS stimulation.[9][10]

  • Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that provide a more physiologically relevant model but come with the challenges of donor variability.[11]

II. The Experimental Workflow: A Step-by-Step Guide to a Robust Assay

A well-defined and meticulously executed experimental protocol is the bedrock of reproducibility. This section outlines a detailed workflow for a TNF-α reduction assay, highlighting critical control points.

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Analysis cell_culture 1. Cell Culture & Maintenance (e.g., THP-1 or RAW 264.7) cell_seeding 2. Cell Seeding (Optimize density for maximal assay window) cell_culture->cell_seeding compound_treatment 4. Compound Treatment (Pre-incubation with pyrazoles) cell_seeding->compound_treatment compound_prep 3. Pyrazole Compound Preparation (Serial dilutions in appropriate vehicle) compound_prep->compound_treatment lps_stimulation 5. LPS Stimulation (Induce TNF-α production) compound_treatment->lps_stimulation supernatant_collection 6. Supernatant Collection lps_stimulation->supernatant_collection elisa 7. TNF-α Quantification (ELISA) supernatant_collection->elisa data_analysis 8. Data Analysis (Calculate % inhibition, IC50 values) elisa->data_analysis

Caption: A generalized workflow for a TNF-α reduction assay.

Detailed Protocol: TNF-α Reduction Assay in RAW 264.7 Macrophages

This protocol provides a framework that should be optimized for your specific laboratory conditions and novel pyrazole compounds.

1. Cell Seeding:

  • Rationale: Optimizing cell seeding density is crucial to ensure a measurable signal without overcrowding, which can lead to artifacts.[7]

  • Procedure: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

2. Compound Treatment:

  • Rationale: A pre-incubation step with the test compounds allows them to enter the cells and interact with their targets before the inflammatory stimulus is introduced.

  • Procedure: Prepare serial dilutions of your novel pyrazole compounds in complete DMEM. Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known TNF-α inhibitor). Incubate for 1 hour at 37°C.

3. LPS Stimulation:

  • Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α production in macrophages.

  • Procedure: Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.[12] Incubate for 17-24 hours at 37°C.[12]

4. Supernatant Collection:

  • Rationale: TNF-α is a secreted cytokine, so its concentration is measured in the cell culture supernatant.

  • Procedure: Centrifuge the 96-well plate at a low speed to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.

5. TNF-α Quantification (ELISA):

  • Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels.[12][13]

  • Procedure: Quantify the amount of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[14][15][16][17]

III. The Measurement: Ensuring Accurate and Reproducible Quantification

The choice of quantification method and adherence to best practices are critical for generating reliable data. While traditional ELISAs are the gold standard, newer homogeneous assays like HTRF and AlphaLISA offer advantages for high-throughput screening.[12][18]

Comparison of TNF-α Quantification Methods
Assay Type Principle Advantages Disadvantages Best Suited For
ELISA Sandwich immunoassay with enzymatic colorimetric detection.[15]High sensitivity and specificity, well-established.[19]Multiple wash steps, longer protocol.[12]Low to medium throughput screening, validation studies.
HTRF Homogeneous time-resolved fluorescence resonance energy transfer.[12]No-wash format, suitable for automation and high-throughput screening.[12]Requires a specialized plate reader.High-throughput screening campaigns.
AlphaLISA Bead-based homogeneous assay using singlet oxygen transfer.[12]High sensitivity, no-wash format, miniaturizable.[12]Requires a specialized plate reader.High-throughput screening and lead optimization.
ELISA Protocol Essentials for Reproducibility
  • Standard Curve: Always run a fresh standard curve on each plate.[14] Do not extrapolate beyond the highest and lowest standards.

  • Pipetting Technique: Inaccurate pipetting is a major source of error.[7] Ensure pipettes are calibrated and use proper technique to avoid bubbles and cross-contamination.

  • Washing Steps: Thorough and consistent washing is crucial to reduce background noise.

  • Reagent Handling: Bring all reagents to room temperature before use and mix them gently but thoroughly.[15]

IV. Data Analysis and Interpretation: From Raw Data to Meaningful Insights

Proper statistical analysis is essential for assessing the reproducibility of your assay and the significance of your findings.

Key Metrics for Assessing Reproducibility
  • Intra-assay Precision (Repeatability): The variation observed when the same sample is measured multiple times within the same assay run. This is typically expressed as the coefficient of variation (%CV).

  • Inter-assay Precision (Intermediate Precision): The variation observed when the same sample is measured in different assay runs, on different days, or by different operators. This also is expressed as %CV.

  • Minimum Significant Ratio (MSR): A metric used to evaluate the reproducibility of potency results from dose-response screening assays.[20] It represents the smallest potency ratio between two compounds that can be considered statistically significant.[20]

Statistical Analysis Workflow

data_analysis_workflow cluster_raw_data Step 1: Raw Data Processing cluster_concentration Step 2: Concentration Calculation cluster_potency Step 3: Potency Determination & Reproducibility raw_data Raw Absorbance/Fluorescence Readings blank_subtraction Blank Subtraction raw_data->blank_subtraction standard_curve Standard Curve Generation (4-parameter logistic fit) blank_subtraction->standard_curve concentration_calc Calculate TNF-α Concentration for each well standard_curve->concentration_calc percent_inhibition Calculate % Inhibition relative to controls concentration_calc->percent_inhibition ic50_determination IC50 Curve Fitting (Non-linear regression) percent_inhibition->ic50_determination reproducibility_stats Calculate Intra- and Inter-assay %CV, MSR ic50_determination->reproducibility_stats

Caption: A workflow for analyzing TNF-α reduction assay data.

Example Data Presentation

The following table illustrates how to present comparative data for novel pyrazole compounds.

Compound IC₅₀ (µM) ± SD (n=3) Intra-assay %CV Inter-assay %CV
Pyrazole A1.2 ± 0.28.512.3
Pyrazole B5.7 ± 0.910.215.1
Pyrazole C0.8 ± 0.17.911.5
Positive Control0.5 ± 0.056.39.8

V. Concluding Remarks: A Culture of Reproducibility

Ultimately, the reproducibility of your TNF-α reduction assays for novel pyrazoles hinges on a holistic approach that encompasses careful experimental design, meticulous execution, and rigorous data analysis. By understanding the "why" behind each step and implementing the best practices outlined in this guide, researchers can generate high-quality, reliable data that will accelerate the journey from a promising compound to a potential therapeutic.

References

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Available from: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). Available from: [Link]

  • Schaarschmidt, F., & Hothorn, L. A. (2014). Statistical methods and software for validation studies on new in vitro toxicity assays. Alternatives to laboratory animals : ATLA, 42(5), 319–326. Available from: [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC. (n.d.). Available from: [Link]

  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. - Allied Academies. (2017, February 8). Available from: [Link]

  • Validation of a bioassay for predicting response to TNFα inhibitors in rheumatoid arthritis. (n.d.). Available from: [Link]

  • Zhao, H., Candes, E., & Tibshirani, R. (2019). Statistical Methods for Replicability Assessment. arXiv preprint arXiv:1903.08747. Available from: [Link]

  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline - SLAS. (2021, November 24). Available from: [Link]

  • Development and validation of a recombinant human TNF-α based ELISA to detect and quantify adalimumab - PMC. (2025, April 8). Available from: [Link]

  • Reproducibility Assessment of In Vitro Screening Results - YouTube. (2021, March 29). Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (n.d.). Available from: [Link]

  • What statistical methods can I use to test the reproducibility of my data? - ResearchGate. (2021, June 11). Available from: [Link]

  • Therapeutic drug monitoring of TNFα inhibitors: a spotlight on novel techniques and assays. (2022, October 12). Available from: [Link]

  • Statistical methods for assessing the reproducibility of biomarkers. - UBIRA ETheses. (n.d.). Available from: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (n.d.). Available from: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. (n.d.). Available from: [Link]

  • Development and validation of a recombinant human TNF-α based ELISA to detect and quantify adalimumab - ResearchGate. (2025, April 2). Available from: [Link]

  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed. (2024, May 24). Available from: [Link]

  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC. (2011, May 10). Available from: [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Available from: [Link]

  • TNF-α (free) ELISA. (n.d.). Available from: [Link]

  • DRG TNF-α (EIA-4641) REVISED 24 FEB. 2010 RM (VERS. 2.0) RUO IN THE USA DRG International, Inc. USA Fax. (2010, February 24). Available from: [Link]

  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: Design, synthesis, molecular docking, in silico studies and investigation of the anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages | Request PDF - ResearchGate. (2025, August 6). Available from: [Link]

  • Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit - Northwest Life Science Specialties, LLC. (n.d.). Available from: [Link]

Sources

Safety Operating Guide

3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal procedures for 3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one .

As a specialized pharmaceutical intermediate containing both a pyrazole amine and a caprolactam (azepan-2-one) ring, this compound requires specific handling to prevent environmental contamination and adverse chemical reactions during waste consolidation.[1]

Hazardous Characterization & Profile

Before disposal, the compound must be characterized to determine the correct waste stream.[1] While specific SDS data for this exact conjugate may be limited, its functional groups dictate its safety profile based on Structure-Activity Relationships (SAR).[1]

PropertyCharacterizationOperational Implication
Active Moiety 4-Amino-pyrazoleHigh Reactivity: Primary amines are susceptible to oxidation.[1] Toxic: Potential for skin/eye irritation (H315, H319) and acute toxicity if swallowed (H302).
Core Structure Azepan-2-one (Lactam)Stability: The lactam ring is hydrolytically stable at neutral pH but can ring-open in strong acids/bases.[1]
Waste Class Nitrogenous HeterocycleNOx Generation: Incineration requires scrubbers.[1][2] Do not mix with nitrates/nitrites (risk of nitrosamine formation).[1][2]
Physical State Solid (likely off-white powder)Dust control measures are required during transfer.[1][2]

Waste Segregation & Pre-Treatment

Proper segregation is the primary "Self-Validating System" in laboratory safety.[1][2] Mixing this compound with incompatible streams (specifically oxidizers) can lead to exothermic runaway or toxic gas evolution.[1][2]

A. Solid Waste (Bulk Substance)[1][2]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant."[1][2]

  • Incompatibility: NEVER dispose of in the same container as strong oxidizers (e.g., permanganates, nitrates) or strong acids. The amine group can react violently.[1][2]

B. Liquid Waste (Mother Liquors/Rinsates)

The disposal path depends entirely on the solvent used during synthesis or cleaning.[1][2]

  • Halogenated Solvents (DCM, Chloroform):

    • Segregate into "Halogenated Organic Waste" .

    • Reasoning: These require specific incineration temperatures (>1100°C) to prevent dioxin formation.[1][2]

  • Non-Halogenated Solvents (Methanol, Ethyl Acetate, DMSO):

    • Segregate into "Non-Halogenated Organic Waste" .

    • Reasoning: These are often used for fuel blending in cement kilns.[1][2]

Operational Disposal Workflows

Workflow 1: Decision Tree for Waste Stream Selection

The following logic gate ensures the compound enters the correct destruction facility.

Waste_Segregation Start 3-(4-Amino-1H-pyrazol-1-yl) azepan-2-one Waste State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Dissolved / Suspension State_Check->Liquid Stream_A Stream A: Solid Toxic (Incineration) Solid->Stream_A Double Bag & Label Solvent_Check Solvent Type? Liquid->Solvent_Check Halo Halogenated (DCM, CHCl3) Solvent_Check->Halo NonHalo Non-Halogenated (MeOH, DMSO) Solvent_Check->NonHalo Stream_B Stream B: Halo-Organic (High Temp Incineration) Halo->Stream_B Stream_C Stream C: High BTU (Fuel Blending) NonHalo->Stream_C

Figure 1: Decision logic for segregating pyrazole-azepan derivatives based on physical state and solvent carrier.

Detailed Disposal Protocols

Protocol A: Solid Waste Packaging

Objective: Containment of dust and prevention of environmental leaching.[1][2]

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (or fume hood operation).

  • Primary Containment: Place the substance in a clear polyethylene bag (minimum 4 mil thickness). Twist and tape the neck of the bag to seal.

  • Secondary Containment: Place the sealed bag into a secondary container (HDPE drum or screw-top jar).

  • Labeling: Affix a hazardous waste label detailing:

    • Chemical Name: 3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one.[1]

    • Hazards: Irritant, Toxic.[1][2][3]

Protocol B: Container Rinsing (Triple Rinse Rule)

Objective: Decontaminate glassware to render it "RCRA Empty" (US EPA standard).[1][2]

  • Solvent Selection: Use a solvent in which the compound is highly soluble (e.g., Methanol or DMSO).[1][2]

  • Rinse 1: Add solvent (10% of container volume).[1][2] Agitate vigorously. Pour rinsate into the Liquid Waste container.

  • Rinse 2 & 3: Repeat step 2 two more times.

  • Final Step: Deface the label on the original container and dispose of it as standard glass trash (unless the compound is classified as P-listed acutely toxic, which requires the container itself to be haz-waste; for this compound, triple rinsing is generally sufficient).[1]

Destruction Method: Incineration[2]

The only acceptable destruction method for this compound is controlled incineration .[1][2]

  • Why Incineration? The pyrazole ring is thermally stable.[1][2] Landfilling is unacceptable due to the potential for groundwater leaching of the amine.[1][2]

  • Mechanism:

    • The compound is injected into a rotary kiln at temperatures exceeding 1000°C .[1][2]

    • Oxidation: Carbon converts to CO2; Hydrogen to H2O.[1][2]

    • Nitrogen Handling: The 4-amino and pyrazole nitrogens will convert to NOx.[1][2] The facility must have Selective Catalytic Reduction (SCR) or wet scrubbers to capture these emissions.[1][2]

Emergency Spill Response

If 3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one is spilled in the laboratory:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • Protect: Don PPE (Gloves, Goggles, Lab Coat).[2] If powder is airborne, use a respirator.[1][2]

  • Contain:

    • Solids: Cover with a damp paper towel to prevent dust generation, then scoop into a waste bag.[1][2]

    • Liquids: Cover with an inert absorbent (Vermiculite or Chem-Sorb).[1][2] Do not use sawdust (combustible).[1][2]

  • Clean: Wipe the surface with a mild detergent and water.[1][2] Collect all wipes as hazardous waste.[1][2]

  • Verify: Check the surface pH. If neutral, decontamination is complete.[1][2]

References

  • Thermo Fisher Scientific. (2024).[1][2][4][5] Safety Data Sheet: 4-Amino-1H-pyrazole. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [1]

  • PubChem. (2024).[1][2] Compound Summary: Pyrazole Derivatives and Toxicity Profiles. National Library of Medicine.[1][2] Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.